Nanaomycin A
Description
This compound has been reported in Streptomyces rosa, Streptomyces roseus, and other organisms with data available.
Nanafrocin is a quinone antibiotic isolated from Streptomyces rosa var. notoensis with activity against gram-positive bacteria, mycoplasmas and fungi. Within an organism, this compound is first reduced by flavin or NADH dehydrogenase then rapidly autooxidized leading to the production of singlet molecular oxygen (O2-). The increase in intracellular O2- results in inhibition of DNA, RNA and cell-wall peptidoglycan synthesis. Further, this compound may have antineoplastic properties resulting from a reduction in DNA methylation by inhibiting DNA methyltransferase 3B (DNMT3B) and reactivating the tumor suppressor gene RASSF1A.
produced by a strain OS-3966 of Streptomyces rosa var. notoensis; quinone-related cpd; MF C16-H14-O6; see also nanaomycin B: 52934-85-7, nanaomycin C: 58286-55-8, nanaomycin E: 72660-52-7; structure
Structure
2D Structure
Properties
IUPAC Name |
2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHPTKRISJQTN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018642 | |
| Record name | Nanafrocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52934-83-5 | |
| Record name | Nanaomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52934-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nanafrocin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanafrocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nanaomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANAFROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XBV72641V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nanaomycin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin A, a member of the pyranonaphthoquinone class of antibiotics, has garnered significant scientific interest due to its potent antimicrobial and anticancer properties. This technical document provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanism of action and isolation workflow.
Discovery & Producing Organism
This compound is a natural product first isolated from the cultured broth of Streptomyces rosa var. notoensis[1][2]. Subsequent studies have also identified other Streptomyces species as producers of nanaomycin-type antibiotics[3]. These compounds, including this compound, exhibit a range of biological activities, notably against Gram-positive bacteria, fungi, and mycoplasma[2][4][5].
Experimental Protocols
Fermentation of Streptomyces rosa var. notoensis
This protocol outlines the general procedure for the cultivation of Streptomyces rosa var. notoensis to produce this compound.
Materials:
-
A viable culture of Streptomyces rosa var. notoensis (e.g., FERM P-2209; ATCC 31135)[5]
-
Culture medium containing sources of carbon, nitrogen, and inorganic substances[4]
-
Sakaguchi flasks (500 ml) or a suitable fermenter[4]
-
Shaker incubator[4]
-
Sterile techniques and equipment
Procedure:
-
Prepare a suitable culture medium in 500 ml Sakaguchi flasks (100 ml medium per flask) and sterilize at 120°C for 15 minutes.[4]
-
Inoculate the sterilized medium with spores and/or mycelium of Streptomyces rosa var. notoensis.[4]
-
Incubate the culture with shaking (e.g., 110 rpm) at a temperature of 27°C.[4] The fermentation can also be carried out under submerged aerobic conditions at a temperature range of 15° to 40°C for 2 to 8 days.[4][5]
-
Maintain the pH of the medium between 6 and 10 during fermentation.[4]
-
Monitor the production of this compound and other nanaomycins, which will accumulate in the culture medium and microbial body.[4]
Isolation and Purification of this compound
This protocol details the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces rosa var. notoensis culture
-
Hydrochloric acid (HCl) or other suitable acid[4]
-
Ethyl acetate or butyl acetate[4]
-
Sodium bicarbonate (1% aqueous solution)[4]
-
Silica gel for column chromatography[5]
-
Solvent system for chromatography (e.g., benzene/ethyl acetate)[5]
-
Rotary evaporator or similar concentration apparatus
Procedure:
-
Separate the cultured broth into solid (microbial body) and liquid (filtrate) phases by filtration or centrifugation.[4]
-
Adjust the pH of the filtrate to an acidic range, preferably between 2 and 4, using HCl.[4]
-
Extract the acidified filtrate with an organic solvent such as ethyl acetate or butyl acetate.[4]
-
To selectively extract Nanaomycins A and B, the organic extract can be washed with a 1% aqueous solution of sodium bicarbonate. Immediately acidify the resulting aqueous layer and re-extract with ethyl acetate or butyl acetate.[4]
-
Concentrate the organic extract to dryness under reduced pressure to obtain a crude powder containing nanaomycins.[5]
-
Subject the crude powder to silica gel column chromatography.[5]
-
Elute the column with a suitable solvent system, such as benzene/ethyl acetate, to separate the different nanaomycin compounds.[5]
-
Collect the fractions containing this compound, which can be identified by thin-layer chromatography (TLC).[5]
-
Combine and concentrate the this compound-containing fractions to yield the purified compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
| Cell Line | IC50 (nM) | Reference |
| HCT116 (Colon Cancer) | 400 | [6][7] |
| A549 (Lung Cancer) | 4100 | [6][7] |
| HL60 (Leukemia) | 800 | [6][7] |
| A549 (with RASSF1A protein expression induction) | 500, 5000 | [8] |
| Table 1: In vitro cytotoxic activity of this compound against various human cancer cell lines. |
| Parameter | Value | Reference |
| DNMT3B IC50 | 500 nM | [6][8] |
| Plasmodium falciparum IC80 | 33.1 nM | [8] |
| Acute Toxicity (LD50, intraperitoneal injection in mice) | 28.2 mg/Kg | [4] |
| Table 2: Miscellaneous biological and toxicological data for this compound. |
Mechanism of Action: Signaling Pathway
This compound has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[6][8][9] This inhibition leads to the reactivation of silenced tumor suppressor genes, such as RASSF1A, in human cancer cells.[8][9] The proposed mechanism involves the reduction of global DNA methylation levels.[9][10] More recently, Nanaomycin K, a related compound, has been shown to inhibit the MAPK signaling pathway in prostate cancer.[11]
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]
- 5. US4296040A - Antibiotic nanaomycin E and a process for producing the same - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Nanaomycin A and its Producing Organism, Streptomyces rosa subsp. notoensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin A, a member of the nanaomycin class of antibiotics, is a secondary metabolite produced by the actinomycete Streptomyces rosa subsp. notoensis. This document provides a comprehensive technical overview of this compound, encompassing the biology of the producing organism, detailed production methodologies, biosynthetic pathways, and its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.
Introduction
This compound is a naphthoquinone antibiotic that has garnered significant interest due to its diverse biological activities. Initially recognized for its antimicrobial properties, recent research has highlighted its potential as an anticancer agent through its selective inhibition of DNA methyltransferase 3B (DNMT3B). This guide delves into the technical aspects of this compound, from the producing microorganism to its biochemical interactions, providing a foundational resource for its further investigation and potential therapeutic development.
The Producing Organism: Streptomyces rosa subsp. notoensis
Streptomyces rosa subsp. notoensis is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae. As with other members of the Streptomyces genus, it is found in the soil and is a prolific producer of a wide array of secondary metabolites, including various nanaomycin analogs.
Taxonomy and Morphology
The taxonomic classification of Streptomyces rosa subsp. notoensis is as follows:
-
Domain: Bacteria
-
Phylum: Actinomycetota
-
Class: Actinomycetes
-
Order: Kitasatosporales
-
Family: Streptomycetaceae
-
Genus: Streptomyces
-
Species: Streptomyces rosa
-
Subspecies: notoensis
The organism exhibits the characteristic morphology of Streptomyces, forming a complex mycelial network. When grown on solid media, it produces aerial hyphae that differentiate into spore chains, contributing to its dispersal.
Production of this compound
The production of this compound is achieved through fermentation of Streptomyces rosa subsp. notoensis. The yield of this compound is highly dependent on the composition of the culture medium and the fermentation parameters.
Fermentation Protocol
A general protocol for the fermentation of Streptomyces rosa subsp. notoensis to produce nanaomycins, including this compound, is outlined below.[1]
3.1.1. Inoculum Preparation
-
A loopful of Streptomyces rosa subsp. notoensis from a slant culture is inoculated into a seed medium.
-
The seed culture is incubated at 27°C for 2 days with agitation.
3.1.2. Production Fermentation
-
The seed culture is transferred to a production medium at a 1% (v/v) inoculation ratio.
-
Fermentation is carried out at 27°C for 4 days with aeration and agitation (e.g., 300 rpm).[1]
-
The pH of the medium is maintained between 6.0 and 10.0 throughout the fermentation.[1]
Culture Medium Composition
While optimal media compositions can vary, a foundational medium for this compound production includes:
| Component | Concentration | Reference |
| Glycerol | 2.0% | [1] |
| Soybean Meal | 2.0% | [1] |
| Sodium Chloride | 0.3% | [1] |
| pH | 7.0 (initial) | [1] |
Note: The optimization of carbon and nitrogen sources, as well as trace elements, is crucial for enhancing the yield of this compound.
Isolation and Purification
A general procedure for the recovery and purification of this compound from the fermentation broth is as follows:[1]
-
Cell Separation: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.[1]
-
Solvent Extraction: The pH of the supernatant is adjusted to an acidic range (pH 2-4), and this compound is extracted using an organic solvent such as ethyl acetate.[1]
-
Chromatography: The crude extract is then subjected to chromatographic techniques for purification. This may involve silica gel chromatography.
-
Crystallization: The purified this compound can be crystallized from a solvent system like ethanol-water to obtain needle-like crystals.[1]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete gene cluster in S. rosa subsp. notoensis has not been fully elucidated in the available literature, key enzymatic steps have been identified.
Key Biosynthetic Enzymes
-
Nanaomycin D Reductase: This enzyme catalyzes the conversion of Nanaomycin D to this compound. It is a flavoprotein that utilizes NADH as a cofactor and functions under anaerobic conditions.[2][3]
-
This compound Monooxygenase: This enzyme is responsible for the epoxidation of this compound to form Nanaomycin E, a subsequent step in the biosynthesis of other nanaomycin analogs. This reaction requires NADH or NADPH and molecular oxygen.[4]
Proposed Biosynthetic Pathway
The following diagram illustrates a simplified, proposed biosynthetic pathway for this compound and its subsequent conversion.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its broad spectrum of biological activities.
Antimicrobial Activity
The antimicrobial effects of this compound are attributed to its ability to interfere with the cellular respiration of susceptible microorganisms.
Anticancer Activity: DNMT3B Inhibition
Of significant interest is the selective inhibition of DNA methyltransferase 3B (DNMT3B) by this compound. DNMT3B is an enzyme that plays a crucial role in de novo DNA methylation, a process often dysregulated in cancer, leading to the silencing of tumor suppressor genes.
The following diagram illustrates the inhibitory effect of this compound on DNMT3B and its downstream consequences.
Caption: Mechanism of this compound as a DNMT3B inhibitor.
Experimental Protocols
Purification of Nanaomycin D Reductase
The following is a summarized protocol for the purification of Nanaomycin D reductase from S. rosa var. notoensis.[3]
-
Crude Extract Preparation: Mycelia are harvested and disrupted to obtain a crude cell-free extract.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The active fraction is further purified using a series of column chromatography steps, including:
-
DEAE-cellulose chromatography
-
Sephadex G-100 gel filtration
-
Hydroxyapatite chromatography
-
Assay for Nanaomycin D Reductase Activity
The activity of Nanaomycin D reductase can be determined by monitoring the NADH-dependent conversion of Nanaomycin D to this compound under anaerobic conditions. The reaction can be followed spectrophotometrically.[2][3]
Quantitative Data
The following table summarizes the key quantitative data available for this compound and its related enzymes.
| Parameter | Value | Conditions | Reference |
| Nanaomycin D Reductase | |||
| Molecular Weight | 68,000 Daltons | [3] | |
| Prosthetic Group | FAD | [3] | |
| Optimal pH | 5.0 | [3] | |
| Optimal Temperature | 37°C | [3] | |
| Km for Nanaomycin D | 250 µM | [3] | |
| Km for NADH | 62 µM | [3] | |
| Inhibition of Nanaomycin D Reductase | |||
| Cu2+ | Inhibitory at 1 mM | [3] | |
| NADH | Inhibitory at > 50 µM | [3] |
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism, Streptomyces rosa subsp. notoensis. Further research focusing on the optimization of fermentation processes, elucidation of the complete biosynthetic pathway, and in-depth preclinical and clinical evaluation is warranted to fully realize the therapeutic utility of this remarkable compound.
References
- 1. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]
- 2. Biosynthesis of nanaomycin. III. This compound formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of this compound from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of nanaomycin: syntheses of nanaomycin E from this compound and of nanaomycin B from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nanaomycin Production in Streptomyces rosa var. notoensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin, a member of the benzoisochromanequinone class of antibiotics, exhibits a range of biological activities, including antifungal, antibacterial, and potential anticancer properties. Produced by the actinomycete Streptomyces rosa var. notoensis, this polyketide-derived natural product has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of nanaomycin production, consolidating available data on its biosynthesis, fermentation, extraction, and purification. Detailed experimental protocols are provided to facilitate reproducible research in laboratory settings. Furthermore, this document elucidates the known biosynthetic pathway and explores the putative regulatory mechanisms governing nanaomycin production, offering insights for strain improvement and yield optimization efforts.
Introduction
Streptomyces rosa var. notoensis is the primary producer of nanaomycins, a series of closely related benzoisochromanequinone antibiotics. The initial discovery and characterization of nanaomycins A and B revealed their inhibitory activity against fungi, mycoplasmas, and Gram-positive bacteria.[1] Subsequent research has expanded the family of known nanaomycins and explored their diverse biological activities. This guide focuses on the core aspects of producing these valuable secondary metabolites, from the genetic blueprint to the purified compound.
Nanaomycin Biosynthesis
The biosynthesis of nanaomycin in Streptomyces rosa var. notoensis follows a type II polyketide synthesis pathway, utilizing acetate units as the primary building blocks. While the complete gene cluster for nanaomycin has not been fully elucidated in the public domain, it is understood to be highly homologous to that of kalafungin, another benzoisochromanequinone antibiotic.[2][3]
The core biosynthetic pathway involves a series of enzymatic reactions that build and modify the polyketide chain, leading to the various nanaomycin congeners. The key transformations include:
-
Polyketide chain assembly: A minimal polyketide synthase (PKS) complex iteratively condenses acetate units to form the characteristic polycyclic aromatic backbone.
-
Cyclization and aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the benzoisochromanequinone core.
-
Tailoring reactions: A suite of tailoring enzymes, including oxygenases, reductases, and dehydratases, modify the core structure to generate the different nanaomycin analogues.
The known enzymatic conversions in the later stages of nanaomycin biosynthesis are summarized in the following table:
| Conversion Step | Precursor | Product | Key Enzyme(s) |
| Reduction | Nanaomycin D | Nanaomycin A | Nanaomycin D Reductase |
| Epoxidation | This compound | Nanaomycin E | This compound Monooxygenase |
| Reductive Epoxide Opening | Nanaomycin E | Nanaomycin B | Nanaomycin B Synthetase |
Nanaomycin Biosynthetic Pathway Diagram
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Nanaomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin A is a naturally occurring quinone antibiotic belonging to the pyranonaphthoquinone class.[1] First isolated from Streptomyces rosa var. notoensis, it has garnered significant attention in the scientific community for its potent and selective biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action as a DNA methyltransferase 3B (DNMT3B) inhibitor and its antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is characterized by a benzo[g]isochromenequinone core structure. Its systematic IUPAC name is 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid.[1]
| Identifier | Value |
| IUPAC Name | 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1] |
| Molecular Formula | C₁₆H₁₄O₆[2] |
| Molecular Weight | 302.28 g/mol [2] |
| CAS Number | 52934-83-5[2] |
| Synonyms | Nanafrocin, Nanafrocine, Nanafrocinum, Rosanomycin A[3] |
| SMILES | C[C@@H]1O--INVALID-LINK--CC(C(c2cccc(O)c2C2=O)=O)=C12[3] |
| InChI | InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1[1] |
| InChIKey | ZCJHPTKRISJQTN-JGVFFNPUSA-N[1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Physical State | Solid[4] |
| Appearance | Yellow to orange solid |
| Melting Point | Not available |
| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH (with sonication)[4] |
| pKa (strongest acidic) | 3.96 |
| LogP | 1.3[2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| UV-Vis (λmax) | Not available |
| Infrared (IR) | Not available |
| ¹H-NMR | Data available from commercial suppliers[1] |
| ¹³C-NMR | Data available from commercial suppliers |
| Mass Spectrometry | Data available from commercial suppliers[1] |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, most notably as an antitumor and antimicrobial agent.
Antitumor Activity
The primary mechanism of this compound's antitumor effect is its selective inhibition of DNA methyltransferase 3B (DNMT3B).[5] This inhibition leads to the demethylation of tumor suppressor genes, such as RASSF1A, and their subsequent reactivation, ultimately inducing apoptosis in cancer cells.[6][7]
| Cell Line | IC₅₀ (Antiproliferative) |
| HCT116 (Colon Carcinoma) | 400 nM[4] |
| A549 (Lung Carcinoma) | 4100 nM[4] |
| HL60 (Promyelocytic Leukemia) | 800 nM[4] |
| Enzyme | IC₅₀ (Inhibition) |
| DNMT3B | 500 nM[5] |
Antimicrobial Activity
This compound demonstrates activity against Gram-positive bacteria and fungi. Its antimicrobial mechanism is believed to involve the production of reactive oxygen species.[1] It also shows potent activity against the human malaria parasite, Plasmodium falciparum.[5]
| Organism | IC₈₀ |
| Plasmodium falciparum | 33.1 nM[5] |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces rosa var. notoensis involves a series of enzymatic conversions. A key step is the transformation of Nanaomycin D to this compound, catalyzed by Nanaomycin D reductase.[4][5] This is followed by further enzymatic modifications.[2]
Signaling Pathway: DNMT3B Inhibition
This compound's selective inhibition of DNMT3B has significant downstream effects on gene expression and cellular fate.
Experimental Protocols
DNMT3B Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published research for determining the inhibitory effect of this compound on DNMT3B activity.[8][9]
Materials:
-
Recombinant human DNMT3B enzyme
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and recombinant DNMT3B enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 6.25 N HCl).
-
Spot the reaction mixture onto filter paper discs and wash with trichloroacetic acid (TCA) to remove unincorporated [³H]SAM.
-
Dry the filter discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a positive control (microorganism with no drug) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible growth or by measuring the optical density at 600 nm.
Conclusion
This compound is a promising natural product with well-defined antitumor and antimicrobial properties. Its selective inhibition of DNMT3B presents a compelling avenue for the development of novel epigenetic cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical and biological characteristics of this compound and offering detailed methodologies for its further investigation. The provided diagrams of its biosynthetic and signaling pathways offer a visual framework for understanding its complex biological roles. Further research into the spectroscopic properties and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from this compound and of nanaomycin B from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Biosynthesis of nanaomycin. III. This compound formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of this compound from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNMT3B Activity/Inhibition Assay Kit (KA1547): Novus Biologicals [novusbio.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Action of Nanaomycin A: A Technical Guide for Researchers
Introduction
Nanaomycin A is a naturally occurring quinone antibiotic isolated from Streptomyces rosae var. notoensis. While initially recognized for its antimicrobial properties, recent research has illuminated its potent and selective anticancer activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and cellular consequences.
Core Mechanism of Action: Selective Inhibition of DNA Methyltransferase 3B (DNMT3B)
The primary anticancer mechanism of this compound is its selective inhibition of DNMT3B, an enzyme crucial for de novo DNA methylation.[1][2] In various cancers, tumor suppressor genes are often silenced through hypermethylation of their promoter regions.[1][3] By inhibiting DNMT3B, this compound leads to a reduction in global DNA methylation, thereby reactivating the expression of these silenced tumor suppressor genes.[4][5]
Biochemical assays have demonstrated that this compound exhibits selectivity for DNMT3B over DNMT1.[4][6] This selectivity is a significant advantage, as it may reduce off-target effects. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) binding site of DNMT3B.[7]
Downstream Cellular Effects
The inhibition of DNMT3B by this compound triggers a cascade of events within cancer cells:
-
Genomic Demethylation: Treatment with this compound results in a significant decrease in the overall levels of genomic DNA methylation in various cancer cell lines.[1][4]
-
Reactivation of Tumor Suppressor Genes: A key consequence of this demethylation is the reactivation of silenced tumor suppressor genes. For instance, this compound has been shown to induce the re-expression of the Ras association domain family 1A (RASSF1A) gene in human cancer cells by demethylating its promoter region.[4][8]
-
Induction of Apoptosis: The restoration of tumor suppressor gene function, coupled with other cellular stresses induced by this compound, leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][3][9][10][11]
-
Antiproliferative and Cytotoxic Effects: this compound demonstrates potent antiproliferative and cytotoxic effects across a range of human cancer cell lines, including those from colon, lung, and bone marrow cancers, as well as neuroblastoma.[1][6][12]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 (DNMT3B Inhibition) | Human recombinant DNMT3B | 500 nM | [6][12][13] |
| Ki (DNMT3B Inhibition) | DNMT3B-3L complex | 4.71 ± 0.98 µM | [7] |
Table 1: In Vitro Enzymatic Inhibition of this compound
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| HCT116 | Colon Cancer | 400 nM | [6] |
| A549 | Lung Cancer | 4100 nM | [6] |
| HL60 | Leukemia | 800 nM | [6] |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound.
Caption: this compound inhibits DNMT3B, leading to reduced DNA methylation and reactivation of tumor suppressor genes, ultimately inducing apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In Vitro DNMT3B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DNMT3B activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human His6-tagged DNMT3B expressed in insect Sf9 cells is used. The substrate consists of a 5'-biotinylated 45-bp unmethylated or hemimethylated oligonucleotide. The methyl donor is [3H]-S-adenosyl-L-methionine ([3H]-AdoMet).
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, EDTA, DTT, and glycerol. The final reaction mixture includes the DNMT3B enzyme, the oligonucleotide substrate, [3H]-AdoMet, and varying concentrations of this compound (or DMSO as a control).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow for DNA methylation.
-
Termination and Detection: The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate. The incorporation of the [3H]-methyl group is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, A549, HL60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with increasing concentrations of this compound (e.g., from 10 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[8]
-
Viability Assessment: Cell viability is determined using a suitable method, such as:
-
Trypan Blue Exclusion: Cells are stained with trypan blue, and the number of viable (unstained) cells is counted using a hemocytometer.[8]
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Analysis of RASSF1A Gene Reactivation
Objective: To determine if this compound treatment leads to the re-expression of the silenced RASSF1A tumor suppressor gene.
Protocol:
-
Cell Treatment: A549 cells, which have a methylated and silenced RASSF1A promoter, are treated with this compound (e.g., 0.5 µM and 5 µM) for 72 hours.[13]
-
Protein Extraction and Western Blotting:
-
Total protein is extracted from the treated and untreated cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the RASSF1A protein. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the RASSF1A band intensity in treated cells indicates gene reactivation.
-
-
RNA Extraction and Quantitative RT-PCR (qRT-PCR):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using primers specific for RASSF1A and a reference gene (e.g., GAPDH).
-
The relative expression of RASSF1A is calculated using the ΔΔCt method. An increase in RASSF1A mRNA levels in treated cells confirms transcriptional reactivation.[8]
-
Caption: Experimental workflow for analyzing the reactivation of the RASSF1A gene following this compound treatment.
Other Potential Mechanisms and Activities
While the inhibition of DNMT3B is the primary focus of its anticancer activity, this compound also exhibits other biological effects:
-
Antimicrobial Action: The initial discovery of this compound was related to its antimicrobial properties. This is thought to involve the inhibition of the respiratory chain-linked NADH or flavin dehydrogenase in bacteria.[14]
-
Generation of Reactive Oxygen Species (ROS): Like other quinone antibiotics, this compound can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[14] While this is linked to its antimicrobial effects, elevated ROS levels can also contribute to cytotoxicity in cancer cells through oxidative stress and DNA damage.[15][16][17]
-
Antimalarial Activity: this compound has been shown to inhibit the in vitro growth of the human malaria parasite Plasmodium falciparum.[12][13]
Conclusion and Future Directions
This compound presents a compelling profile as a selective inhibitor of DNMT3B, a key epigenetic regulator implicated in cancer. Its ability to induce genomic demethylation and reactivate tumor suppressor genes provides a clear and potent mechanism for its anticancer effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development.
Future investigations could focus on:
-
Elucidating the full spectrum of genes reactivated by this compound in different cancer types.
-
Investigating the potential for synergistic effects when combined with other anticancer agents, such as conventional chemotherapy or other epigenetic drugs.
-
Exploring its efficacy in in vivo models to a greater extent and eventually in clinical trials, although none are currently listed.[18][19][20]
-
Developing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
The continued study of this compound and similar compounds holds significant promise for the development of novel epigenetic therapies for cancer.
References
- 1. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]
- 4. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The DNMT3B inhibitor this compound as a neuroblastoma therapeutic agent. | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 12. This compound | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Reactive oxygen species and DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 19. youtube.com [youtube.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Nanaomycin A: A Potent and Selective Inhibitor of DNA Methyltransferase 3B
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. Among these, DNMT3B is a de novo methyltransferase that is often overexpressed in tumor cells, making it a compelling target for therapeutic intervention.[1][2] Nanaomycin A, a naphthoquinone antibiotic, has emerged as the first identified selective inhibitor of DNMT3B.[3][4][5] This technical guide provides a comprehensive overview of this compound's activity as a DNMT3B inhibitor, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of DNMT3B.[2][4][5] This inhibition leads to a reduction in global DNA methylation levels within cancer cells.[4][5] Consequently, tumor suppressor genes that were silenced by hypermethylation can be reactivated, leading to anti-proliferative effects and the induction of apoptosis.[4][5][6][7] Molecular docking studies suggest that this compound binds to the catalytic site of DNMT3B, and molecular dynamics simulations indicate that it forms key interactions with amino acid residues involved in the methylation process.[1][8] A key advantage of this compound is its selectivity for DNMT3B over DNMT1, the maintenance methyltransferase, which may result in a more targeted therapeutic effect with potentially fewer off-target effects.[3][9]
Quantitative Data
The inhibitory activity of this compound against DNMT3B and its cytotoxic effects on various cancer cell lines have been quantified in several studies.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | DNMT3B | 500 nM | [3][4] |
| IC50 | HCT116 (Colon Cancer) | 400 nM | [9] |
| IC50 | A549 (Lung Cancer) | 4100 nM | [9] |
| IC50 | HL60 (Leukemia) | 800 nM | [9] |
Table 1: In vitro inhibitory and cytotoxic activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a DNMT3B inhibitor.
In Vitro DNMT Activity Assay
This assay measures the enzymatic activity of DNMT3B in the presence of an inhibitor.
References
- 1. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [DNMT3B inhibitor], 25 mg | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
- 3. Collection - Data from this compound Selectively Inhibits DNMT3B and Reactivates Silenced Tumor Suppressor Genes in Human Cancer Cells - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Regulation of demethylation and re-expression of RASSF1A gene in gastric cancer cell lines by combined treatment of 5-Aza-CdR and NaB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Nanaomycin A Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin A is a member of the nanaomycin class of antibiotics, which are benzoisochromane quinone compounds produced by the actinomycete Streptomyces rosa var. notoensis. These compounds have garnered interest due to their antimicrobial and potential anticancer activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic conversions, key intermediates, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction
The nanaomycins are a family of closely related polyketide antibiotics. The biosynthetic pathway involves a series of enzymatic steps that convert early precursors into the various nanaomycin congeners. The core biosynthetic sequence for the production of this compound and related compounds has been established as a series of conversions from Nanaomycin D to this compound, which can then be further converted to Nanaomycin E and subsequently to Nanaomycin B.[1] This guide will focus on the central pathway leading to this compound, summarizing the available data on the enzymes involved and the experimental methods used to elucidate these steps.
The Nanaomycin Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving several key enzymes. While the complete biosynthetic gene cluster (BGC) from Streptomyces rosa var. notoensis has not been fully characterized in publicly available literature, the later steps of the pathway have been elucidated through biochemical studies. The pathway begins with the formation of the polyketide backbone, which is then cyclized and modified to form the characteristic benzoisochromane quinone structure.
The immediate precursor to this compound is Nanaomycin D. The conversion of Nanaomycin D to this compound is a key step, followed by the potential for further enzymatic modifications.
Enzymatic Conversions
The known enzymatic steps in the latter part of the nanaomycin biosynthetic pathway are:
-
Nanaomycin D to this compound: This conversion is catalyzed by the enzyme Nanaomycin D reductase.[2]
-
This compound to Nanaomycin E: This step is carried out by this compound monooxygenase.[1][3]
-
Nanaomycin E to Nanaomycin B: The final step in this sequence is the conversion of Nanaomycin E to Nanaomycin B by Nanaomycin B synthetase.[1][3]
This guide will focus on the formation of this compound.
Visualization of the Nanaomycin Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound and related compounds.
Key Enzymes in this compound Biosynthesis
Nanaomycin D Reductase
Nanaomycin D reductase is a crucial flavoprotein that catalyzes the conversion of Nanaomycin D to this compound.[2] This enzyme requires NADH as a cofactor and functions under anaerobic conditions.[2][4] The reaction proceeds via a hydroquinone intermediate.[4]
3.1.1. Quantitative Data for Nanaomycin D Reductase
| Parameter | Value | Reference |
| Molecular Weight | 68,000 Daltons | [2] |
| Prosthetic Group | FAD | [2] |
| Optimal pH | 5.0 | [2] |
| Optimal Temperature | 37°C | [2] |
| Km for Nanaomycin D | 250 µM | [2] |
| Km for NADH | 62 µM | [2] |
| Inhibitors | 1 mM Cu²⁺, NADH (>50 µM) | [2] |
3.1.2. Experimental Protocol: Purification of Nanaomycin D Reductase
The following protocol is a summary of the purification procedure described for Nanaomycin D reductase from S. rosa var. notoensis.[2]
Workflow for Nanaomycin D Reductase Purification
Caption: Purification workflow for Nanaomycin D Reductase.
Methodology:
-
Crude Extract Preparation: Obtain a crude cell-free extract from Streptomyces rosa var. notoensis.
-
Ammonium Sulfate Fractionation: Precipitate the protein of interest using a specific saturation of ammonium sulfate.
-
DEAE-cellulose Chromatography: Perform anion-exchange chromatography to separate proteins based on their net negative charge.
-
Sephadex G-100 Chromatography: Use size-exclusion chromatography to separate proteins based on their molecular size.
-
Hydroxyapatite Chromatography: Employ adsorption chromatography for further purification.
3.1.3. Experimental Protocol: Nanaomycin D Reductase Assay
This assay is designed to measure the activity of Nanaomycin D reductase by monitoring the conversion of Nanaomycin D to this compound.
Reaction Components:
-
Phosphate buffer (pH 5.0)
-
Nanaomycin D (substrate)
-
NADH (cofactor)
-
Purified Nanaomycin D reductase
-
Anaerobic conditions (e.g., nitrogen-purged cuvette)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, Nanaomycin D, and NADH in a cuvette.
-
Establish anaerobic conditions by flushing the cuvette with nitrogen gas.
-
Initiate the reaction by adding the purified Nanaomycin D reductase.
-
Monitor the reaction by observing the change in the UV-absorption spectrum, which indicates the formation of a hydroquinone intermediate.[4]
-
The final product, this compound, can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).
This compound Monooxygenase
This enzyme is responsible for the conversion of this compound to Nanaomycin E. It is a monooxygenase that requires either NADH or NADPH as a cofactor, along with molecular oxygen (O₂).[1][3]
Regulation of Nanaomycin Biosynthesis
The production of nanaomycins is subject to regulation, with inorganic phosphate identified as a key regulatory factor.
Regulation by Inorganic Phosphate
Studies have shown that the biosynthesis of nanaomycins is regulated by the concentration of inorganic phosphate in the growth medium. Mycelia grown in low-phosphate medium produce significantly more this compound from acetate compared to those grown in high-phosphate medium. The regulatory site is suggested to be in the early steps of the pathway, between acetate and the formation of Nanaomycin D.[5]
Logical Diagram of Phosphate Regulation
Caption: Inhibition of early nanaomycin biosynthesis by high phosphate levels.
Experimental Protocols
Cultivation of Streptomyces rosa var. notoensis
A typical medium for the cultivation of S. rosa var. notoensis for nanaomycin production contains glycerol as a carbon source, soybean meal as a nitrogen source, and sodium chloride. The fermentation is carried out with aeration and agitation at a controlled temperature and pH.
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from a culture broth.
-
Fermentation: Culture S. rosa var. notoensis under conditions optimized for nanaomycin production.
-
Extraction: After fermentation, adjust the pH of the culture filtrate to be acidic (pH 2-4) and extract with an organic solvent such as ethyl acetate.
-
Purification: The extracted material containing this compound can be further purified using silica gel chromatography.
Conclusion
The biosynthesis of this compound represents a fascinating example of microbial secondary metabolism. While significant progress has been made in understanding the later enzymatic steps of the pathway and some regulatory aspects, the complete genetic blueprint of the nanaomycin biosynthetic gene cluster remains to be fully elucidated in the public domain. Future research, including genome sequencing of Streptomyces rosa var. notoensis and heterologous expression of the biosynthetic genes, will be crucial for a complete understanding of this important antibiotic pathway. Such studies will not only provide deeper insights into the biosynthesis of nanaomycins but also open up avenues for the engineered production of novel analogs with improved therapeutic properties.
References
- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]
- 5. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Nanaomycin A: A Technical Deep Dive into a Promising Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin A is a naturally occurring quinone antibiotic isolated from the bacterium Streptomyces rosa var. notoensis. Initially recognized for its antimicrobial properties, recent research has unveiled its potent and selective inhibitory activity against DNA methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation. This discovery has positioned this compound as a significant tool in cancer research and a potential therapeutic agent for diseases driven by aberrant DNA methylation, such as various cancers and neuroblastoma. This in-depth guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, biological activities, and the experimental methodologies used to elucidate its functions.
Core Mechanism of Action: Selective DNMT3B Inhibition
The primary mechanism through which this compound exerts its anti-cancer effects is the selective inhibition of DNMT3B.[1][2] DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, typically at CpG sites. This process is essential for normal development and gene regulation. However, in many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMTs leads to their silencing, contributing to tumorigenesis.[3][4]
This compound has been shown to selectively inhibit the de novo methyltransferase activity of DNMT3B, with significantly less effect on the maintenance methyltransferase DNMT1.[5][6] This selectivity is advantageous as it may reduce off-target effects and toxicity associated with non-selective DNMT inhibitors. The inhibition of DNMT3B by this compound leads to a global reduction in DNA methylation and, critically, the demethylation and subsequent reactivation of silenced tumor suppressor genes.[5][7]
A prime example of this is the reactivation of the Ras association domain family 1A (RASSF1A) gene.[5][8] RASSF1A is a tumor suppressor gene frequently silenced by promoter hypermethylation in a wide range of cancers.[3][9] Treatment with this compound has been demonstrated to demethylate the RASSF1A promoter, leading to the re-expression of the RASSF1A protein, which in turn can induce cell cycle arrest and apoptosis.[3][5]
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 400 | [6][10] |
| A549 | Lung Carcinoma | 4100 | [6][10] |
| HL-60 | Promyelocytic Leukemia | 800 | [6][10] |
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Target Enzyme/Organism | Parameter | Value | Reference |
| DNMT3B | IC50 | 500 nM | [2][10] |
| Plasmodium falciparum | IC80 | 33.1 nM | [2] |
Table 2: Inhibitory Activity of this compound against DNMT3B and Plasmodium falciparum
Further research is required to establish a comprehensive profile of the Minimum Inhibitory Concentrations (MICs) of this compound against a broad spectrum of bacterial and fungal species.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline based on standard MTT assay procedures.[11][12][13]
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Protein Expression
This protocol provides a general procedure for assessing the expression of proteins like DNMT3B and RASSF1A.[4][5][14]
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3B (e.g., 1:1000 dilution) and RASSF1A (e.g., 1:500 dilution) overnight at 4°C. A loading control, such as β-actin (e.g., 1:5000 dilution), should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Bisulfite Sequencing for DNA Methylation Analysis
This is a generalized protocol for analyzing the methylation status of the RASSF1A promoter.[1][15]
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a DNA extraction kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the RASSF1A promoter region from the bisulfite-converted DNA using specific primers designed to amplify both methylated and unmethylated sequences.
-
Note: Specific primer sequences for the RASSF1A promoter can be designed using tools like MethPrimer.
-
-
PCR Product Purification: Purify the PCR products using a gel extraction kit.
-
Cloning and Sequencing: Clone the purified PCR products into a TA cloning vector and transform into competent E. coli. Isolate plasmid DNA from multiple individual colonies and sequence the inserts.
-
Data Analysis: Align the obtained sequences with the original RASSF1A promoter sequence and quantify the methylation status of each CpG site. A cytosine that remains a cytosine in the sequence was originally methylated, while a cytosine that is read as a thymine was unmethylated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylation Dynamics of RASSF1A and Its Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RASSF1A methylation as a biomarker for detection of colorectal cancer and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Nanaomycin A in Cancer Research: A Technical Guide
Nanaomycin A, a quinone antibiotic produced by Streptomyces species, has emerged as a significant molecule in cancer research due to its selective inhibitory action on DNA methyltransferase 3B (DNMT3B).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its anti-cancer potential, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective DNMT3B Inhibition
This compound's primary anti-cancer activity stems from its role as a selective, non-nucleoside inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[4][5] In cancer, hypermethylation of promoter regions of tumor suppressor genes, often mediated by DNMTs, leads to their silencing and contributes to tumorigenesis.[4][5]
This compound directly interacts with the catalytic site of DNMT3B, inhibiting its function.[6] This leads to a decrease in global DNA methylation, which in turn reactivates the transcription and expression of silenced tumor suppressor genes.[1][3] One of the key tumor suppressor genes shown to be reactivated by this compound is RASSF1A (Ras association domain family 1).[1][7] The restoration of tumor suppressor function ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][8]
Quantitative Data on Inhibitory and Anti-proliferative Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selectivity for DNMT3B and its potent anti-proliferative effects across different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Enzyme | IC50 Value | Reference |
| DNMT3B | 500 nM | [1][2] |
| DNMT1 | No significant activity | [2][6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Colorectal Carcinoma | 400 nM | [1][6] |
| HL-60 | Acute Promyelocytic Leukemia | 800 nM | [1][6] |
| A549 | Non-small Cell Lung Carcinoma | 4100 nM | [1][6] |
| Neuroblastoma Cell Lines | Neuroblastoma | Not specified, but induced apoptosis | [4][5] |
Cellular Effects and Targeted Pathways
Beyond the direct inhibition of DNMT3B, this compound triggers a cascade of cellular events that contribute to its anti-cancer properties. Mechanistic studies have revealed that DNMT3B inhibition by this compound primarily impacts cell cycle regulation and stemness-related transcriptional programs.[6] In multiple myeloma, for instance, DNMT3B depletion has been shown to affect the stability of the c-MYC oncoprotein, a key regulator of the cell cycle, leading to reduced cell viability.[6] Furthermore, this compound has been shown to induce apoptosis in various cancer cells, including neuroblastoma and colorectal cancer.[4][8]
Experimental Protocols
Evaluating the anti-cancer effects of this compound involves a series of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the number of viable cells after treatment with this compound.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, HL60) in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.[7]
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells and the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as the reactivation of RASSF1A.
-
Protein Extraction: After treating cells with this compound (e.g., 5 µM for 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-RASSF1A, anti-DNMT3B, anti-β-actin as a loading control) overnight at 4°C.[2][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per injection volume (e.g., 100-200 µL).[12]
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. The volume can be calculated using the formula: Volume = (width)^2 x length/2.[12]
-
Treatment: Once tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (route and dose to be determined by preliminary studies) and a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Clinical Relevance and Future Directions
The selective nature of this compound for DNMT3B over DNMT1 presents a promising avenue for epigenetic cancer therapy with potentially fewer side effects than non-selective DNMT inhibitors.[3] Its ability to reactivate tumor suppressor genes suggests its potential use in various malignancies where epigenetic silencing is a key driver of the disease.[6][14]
Furthermore, preclinical studies indicate that this compound can (re)sensitize cancer cells to conventional chemotherapies and targeted agents. For example, it has been shown to sensitize multiple myeloma cells to bortezomib and melphalan.[6] This suggests a potential role for this compound in combination therapies to overcome drug resistance.
As of the current literature review, there is no information available on this compound entering clinical trials.[15][16][17] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for its evaluation in human clinical trials. Investigating its efficacy in a broader range of cancer types and its potential synergistic effects with other anti-cancer agents are also critical next steps.
Conclusion
This compound is a potent and selective inhibitor of DNMT3B with demonstrated anti-proliferative and pro-apoptotic activity in a variety of cancer cell models. Its mechanism of action, centered on the epigenetic reactivation of tumor suppressor genes, makes it a compelling candidate for further development as a cancer therapeutic, both as a monotherapy and in combination with other treatments. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this promising compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Find Cancer Clinical Trials Near You | City of Hope [cancercenter.com]
- 16. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 17. lifebridgehealth.org [lifebridgehealth.org]
Methodological & Application
Application Notes and Protocols: Nanaomycin A Treatment in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin A, a quinone antibiotic, has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often implicated in the epigenetic silencing of tumor suppressor genes in cancer.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. The information presented is based on published research and is intended to guide researchers in studying the effects of this compound on cancer cell viability, DNA methylation, and potential downstream cellular processes.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound on HCT116 cells and its target enzyme, DNMT3B.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 (Cell Viability) | HCT116 | 400 nM | [4] |
| IC50 (Enzyme Inhibition) | DNMT3B | 500 nM | [7] |
Table 2: Effect of this compound on Cellular Processes in HCT116 Cells
| Cellular Process | Observation | Concentration | Duration | Reference |
| Global DNA Methylation | Significant Reduction | 500 nM | 72 hours | [6] |
| Caspase-3/7 Activity | No significant induction | 400 nM (IC50) | 72 hours | [4] |
| Cell Cycle Progression | Data not available | - | - | - |
| Reactive Oxygen Species (ROS) Production | Data not available | - | - | - |
Note: While a significant reduction in global DNA methylation in HCT116 cells was observed, the precise percentage of reduction is not specified in the cited literature.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound in cancer cells is the selective inhibition of DNMT3B. This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.
The general workflow for investigating the effects of this compound on HCT116 cells is outlined below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HCT116 cells.
HCT116 Cell Culture
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile consumables
Protocol:
-
Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (Trypan Blue Exclusion)
Materials:
-
HCT116 cells
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).[4]
-
After the incubation period, detach the cells using trypsin and collect them in a microcentrifuge tube.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells and determine the IC50 value.
Global DNA Methylation Analysis (Capillary Electrophoresis)
Materials:
-
HCT116 cells treated with this compound (e.g., 500 nM for 72 hours) and untreated controls.[6]
-
Genomic DNA purification kit
-
Enzymes for enzymatic hydrolysis of DNA to single nucleotides
-
Fluorescent labeling dye for nucleotides
-
Capillary electrophoresis system
Protocol:
-
Isolate genomic DNA from treated and untreated HCT116 cells using a commercial kit.
-
Enzymatically hydrolyze the genomic DNA to single nucleotides.
-
Derivatize the nucleotides with a fluorescent marker.
-
Separate the labeled nucleotides by capillary electrophoresis.
-
Analyze the resulting electropherograms to quantify the relative levels of methylated and unmethylated cytosines.[6]
-
Compare the global methylation levels between treated and untreated samples.
Caspase-3/7 Activity Assay
Materials:
-
HCT116 cells treated with this compound (e.g., at the IC50 concentration of 400 nM for 72 hours) and untreated controls.[4]
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Treat the cells with this compound for 72 hours.
-
Following the manufacturer's instructions for the Caspase-Glo® 3/7 Assay, add the reagent to each well.
-
Incubate at room temperature for a specified time to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Cell Cycle Analysis (Hypothetical Protocol)
As there is no published data on the effect of this compound on the cell cycle of HCT116 cells, the following is a general protocol that can be adapted for this purpose.
Materials:
-
HCT116 cells treated with this compound and untreated controls
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat HCT116 cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Reactive Oxygen Species (ROS) Production Assay (Hypothetical Protocol)
As there is no published data on the effect of this compound on ROS production in HCT116 cells, the following is a general protocol that can be adapted for this purpose.
Materials:
-
HCT116 cells treated with this compound and untreated controls
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HCT116 cells in a suitable format (e.g., 96-well plate or plates for microscopy).
-
Treat the cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in ROS levels.
Conclusion
This compound demonstrates potent anti-proliferative effects in HCT116 cells, primarily through the selective inhibition of DNMT3B and subsequent reduction in global DNA methylation. While it does not appear to induce apoptosis via the caspase-3/7 pathway, its effects on other cellular processes such as the cell cycle and ROS production remain to be elucidated. The provided protocols offer a framework for further investigation into the comprehensive mechanism of action of this compound in this cancer cell line.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
Application Notes and Protocols: HL60 Cell Response to Nanaomycin A
These application notes provide a comprehensive overview of the cellular response of the human promyelocytic leukemia cell line, HL60, to Nanaomycin A. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is a quinone antibiotic that has demonstrated antiproliferative effects in various cancer cell lines.[1] In HL60 cells, this compound acts as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation.[2][3][4] This inhibition leads to a reduction in global DNA methylation and the reactivation of silenced tumor suppressor genes, such as RASSF1A, ultimately impacting cell viability.[1][2][3]
Mechanism of Action
The primary mechanism of this compound in cancer cells is the selective inhibition of DNMT3B.[2][3] This leads to a decrease in DNA methylation, which can reactivate the transcription of tumor suppressor genes that have been silenced by hypermethylation.[1][2] Interestingly, studies have shown that at its IC50 concentration, this compound does not induce the activity of caspase-3 and caspase-7 in HL60 cells, suggesting a mode of cell death that may be independent of the classical apoptotic pathway.[1]
Caption: this compound signaling pathway in HL60 cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on HL60 cells as reported in the literature.
Table 1: Cell Viability of HL60 Cells Treated with this compound
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| IC50 | 800 nM | HL60 | 72 hours | [4][5] |
Table 2: Caspase Activity in HL60 Cells Treated with this compound
| Assay | Condition | Result | Treatment Duration | Reference |
| Caspase-3/7 Activity | IC50 Concentration | No induction observed | 72 hours | [1][5] |
Experimental Protocols
-
Cell Line: HL60 (Human promyelocytic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Nanaomycin A for Human Induced Pluripotent Stem Cell (hiPSC) Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nanaomycin A to direct the differentiation of human induced pluripotent stem cells (hiPSCs) into hepatoblasts. This method is based on the targeted inhibition of DNA methyltransferase 3B (DNMT3B), a key epigenetic modulator.
Introduction
Human induced pluripotent stem cells (hiPSCs) offer a powerful in vitro model for studying development, modeling diseases, and for drug discovery and toxicology screening. The directed differentiation of hiPSCs into specific lineages, such as hepatocytes, is of significant interest. This compound, a selective inhibitor of DNA methyltransferase 3B (DNMT3B), has been identified as a potent small molecule that can enhance the differentiation of hiPSCs into hepatoblasts, the progenitors of hepatocytes.[1] By inhibiting DNMT3B, this compound modulates the epigenetic landscape of the cells, leading to an increased expression of key hepatoblast markers, such as alpha-fetoprotein (AFP) and hepatocyte nuclear factor 4 alpha (HNF4α).[1] This enhanced differentiation protocol holds promise for generating more mature and functional hepatocyte-like cells for various research and therapeutic applications.
Mechanism of Action: DNMT3B Inhibition
This compound selectively inhibits the activity of DNMT3B, one of the de novo DNA methyltransferases crucial for establishing DNA methylation patterns during development.[1] The expression of DNMT3B has been observed to decrease significantly during the natural differentiation of hiPSCs into hepatoblasts. By treating the cells with this compound during this critical window, the inhibition of DNMT3B further promotes the expression of genes associated with the hepatoblast lineage.[1] This targeted epigenetic modulation accelerates and enhances the differentiation process.
Caption: this compound inhibits DNMT3B to promote hepatoblast differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on hiPSC differentiation and its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line(s) | Reference |
| DNMT3B | 500 nM | Biochemical Assay | [2] |
| DNMT1 | No significant activity | Biochemical Assay | [2] |
Table 2: Effect of this compound on Hepatoblast Marker Gene Expression in hiPSCs
| Treatment | Gene Marker | Fold Change (vs. DMSO control) |
| This compound | AFP | Data not available in abstract |
| This compound | HNF4α | Data not available in abstract |
*Note: Specific fold-change values from quantitative RT-PCR experiments are required from the full experimental study.
Experimental Protocols
hiPSC Culture and Maintenance
A foundational requirement for successful differentiation is the maintenance of high-quality, undifferentiated hiPSCs.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 or equivalent feeder-free maintenance medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
ReLeSR™ or other non-enzymatic passaging reagent
-
ROCK inhibitor (Y-27632)
Protocol:
-
Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Perform daily medium changes.
-
Passage the cells every 4-6 days when colonies reach approximately 80% confluency using ReLeSR™ to maintain colony clumps.
-
For the first 24 hours after passaging, supplement the medium with 10 µM ROCK inhibitor to enhance cell survival.
Hepatoblast Differentiation Protocol with this compound
This protocol outlines the stepwise differentiation of hiPSCs into definitive endoderm and subsequently into hepatoblasts with the application of this compound.
Caption: Workflow for hiPSC differentiation to hepatoblasts with this compound.
Materials:
-
hiPSCs cultured as described above
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
Activin A
-
BMP4
-
FGF2
-
DMSO (vehicle control)
-
This compound (Stock solution in DMSO)
Protocol:
Step 1: Definitive Endoderm (DE) Induction (Days 0-5)
-
When hiPSC colonies are approximately 80% confluent, aspirate the maintenance medium.
-
Add DE induction medium: RPMI 1640 supplemented with B-27 (minus insulin), 100 ng/mL Activin A, 10 ng/mL BMP4, and 20 ng/mL FGF2.
-
Culture for 5 days, changing the medium daily.
Step 2: Hepatoblast Specification (Days 5-10)
-
On day 5, aspirate the DE induction medium.
-
Add hepatoblast specification medium. Prepare two conditions:
-
Control Group: Differentiation medium containing DMSO (at a concentration equivalent to the this compound treatment group).
-
Treatment Group: Differentiation medium containing this compound. The optimal concentration of this compound needs to be determined empirically but can be started based on published IC50 values (e.g., in the nanomolar range).
-
-
Culture for an additional 5 days, changing the medium daily with the respective control or treatment medium.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol is for quantifying the expression of hepatoblast markers.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
SYBR™ Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for housekeeping gene (e.g., GAPDH) and target genes (AFP, HNF4α)
Protocol:
-
At the end of the differentiation protocol (Day 10), harvest the cells.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR™ Green chemistry with primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis by Western Blot
This protocol is for detecting the protein levels of hepatoblast markers.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AFP, anti-HNF4α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the harvested cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Conclusion
This compound provides a valuable tool for researchers to enhance the generation of hepatoblasts from hiPSCs. By following these protocols, scientists can more efficiently produce hepatoblast populations for downstream applications in disease modeling, drug screening, and regenerative medicine research. Further optimization of the this compound concentration and treatment duration may be required for specific hiPSC lines and experimental goals.
References
Application Notes and Protocols: Nanaomycin A Solubility and Use in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Nanaomycin A in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in cell-based assays, and an overview of its mechanism of action.
Data Presentation: Quantitative Solubility of this compound in DMSO
The solubility of this compound in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison.
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥15.1 mg/mL | RayBiotech[1], APExBIO[2] |
| Molar Solubility | >10 mM | APExBIO[2], GlpBio[3] |
| Molecular Weight | 302.28 g/mol | RayBiotech[1], APExBIO[2] |
Note: The reported values indicate the minimum guaranteed solubility. Higher concentrations may be achievable.
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for use in various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution (e.g., 10 mM).
-
Calculation Example for a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 302.28 g/mol * 1000 mg/g = 3.0228 mg for 1 mL.
-
-
-
Weigh this compound: Carefully weigh the calculated amount of solid this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved.
-
Tips for Enhancing Solubility: For achieving higher concentrations or to aid dissolution, the following steps can be taken[2][3]:
-
Gently warm the tube at 37°C for 10 minutes.
-
Briefly sonicate the solution in an ultrasonic bath.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months[2][3]. It is recommended to use the solution soon after preparation as long-term storage is not advised[2].
Protocol for Treating Cancer Cell Lines with this compound
This protocol outlines a general procedure for treating adherent cancer cell lines with this compound to investigate its effects on cell viability and gene expression. This protocol is based on the methodology described by Kuck et al., 2010[4][5].
Materials:
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: Dilute the this compound DMSO stock solution with complete cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration in the medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours)[2][4].
-
Analysis: Following incubation, the cells can be analyzed for various endpoints, such as:
-
Cell Viability: Assessed by methods like Trypan Blue exclusion, MTT, or CellTiter-Glo assays.
-
Gene Expression Analysis: RNA can be isolated to analyze the re-expression of tumor suppressor genes (e.g., RASSF1A) by RT-qPCR.
-
Protein Expression Analysis: Protein lysates can be collected for Western blot analysis to detect the expression of proteins like RASSF1A[6].
-
DNA Methylation Analysis: Genomic DNA can be isolated for bisulfite sequencing to analyze the methylation status of specific gene promoters[4].
-
Visualizations
Experimental Workflow for this compound Treatment
Caption: Workflow for cell-based assays using this compound.
Signaling Pathway of this compound Action
This compound is a selective inhibitor of DNA methyltransferase 3B (DNMT3B)[2][3][6]. Inhibition of DNMT3B leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, which can result in their transcriptional reactivation.
Caption: Mechanism of this compound-induced gene reactivation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of Nanaomycin A: Application Notes and Protocols
Issued for: Researchers, scientists, and drug development professionals Subject: Standardized protocol for the preparation, storage, and handling of Nanaomycin A stock solutions for in vitro research applications.
Introduction
This compound is a quinone antibiotic that has garnered significant interest as a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation.[1][2][3] It demonstrates an IC50 value of approximately 500 nM for DNMT3B and has been shown to reactivate silenced tumor suppressor genes in various human cancer cell lines.[4][5][6] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing this compound stock solutions and summarizes its relevant physicochemical properties.
Physicochemical and Biological Properties
A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₆ | [4] |
| Molecular Weight | 302.28 g/mol | [4] |
| CAS Number | 52934-83-5 | [4] |
| Appearance | Yellow solid | [6] |
| Solubility in DMSO | ≥15.1 mg/mL; up to 95 mg/mL (314.28 mM) with sonication | [4][6][7] |
| Solubility in Ethanol | ≥31.07 mg/mL (with ultrasonic assistance) | [4] |
| Solubility in Water | Insoluble | [4] |
| Biological Activity | Selective inhibitor of DNMT3B (IC50 ≈ 500 nM) | [5][6] |
Experimental Protocols
Required Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, disposable pipette tips
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Stock Solution Preparation Workflow
The following diagram outlines the standard procedure for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Step-by-Step Protocol for a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro studies.
-
Pre-calculation:
-
To prepare a 10 mM solution, 3.023 mg of this compound (MW: 302.28) is needed for every 1 mL of DMSO.
-
Adjust the mass and volume as required for your specific needs (e.g., for 500 µL of a 10 mM stock, weigh 1.51 mg of this compound).
-
-
Weighing:
-
Under appropriate safety conditions, accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube or cryovial.
-
-
Dissolving:
-
Add the calculated volume of anhydrous, cell culture-grade DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
For higher concentrations or if dissolution is slow, sonicate the vial in a water bath for 10-15 minutes or gently warm the tube to 37°C for 10 minutes.[4][8]
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-to-medium term storage (up to several months).[4][8] For long-term storage (over a year), -80°C is recommended.[5][6]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Mechanism of Action in Cancer Cells
This compound selectively inhibits DNMT3B, leading to the demethylation of genomic DNA.[1][3] This process can reactivate the transcription and expression of hypermethylated tumor suppressor genes, such as RASSF1A, ultimately inducing anti-proliferative effects in cancer cells.[2][4]
Caption: this compound's inhibitory effect on the DNMT3B signaling pathway.
Safety Precautions and Best Practices
-
Always handle this compound powder and stock solutions in a well-ventilated area, wearing appropriate PPE.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
-
Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability and efficacy.[4]
-
It is recommended to use the solution soon after preparation as long-term storage is not advised for the working solution.[4]
-
Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in experiments to account for any effects of the solvent.
References
- 1. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]
- 7. raybiotech.com [raybiotech.com]
- 8. glpbio.com [glpbio.com]
Nanaomycin A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Nanaomycin A, a potent and selective inhibitor of DNA methyltransferase 3B (DNMT3B). This document includes recommended concentration ranges for various cell lines, detailed protocols for key assays, and a summary of its mechanism of action.
Introduction
This compound is a quinone antibiotic that has been identified as a selective inhibitor of DNMT3B, an enzyme crucial for de novo DNA methylation.[1][2] Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes.[3][4] By inhibiting DNMT3B, this compound can induce genomic demethylation, leading to the re-expression of these silenced genes and subsequent anti-proliferative effects in cancer cells.[5][6][7] This makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Reference |
| HCT116 | Colon Carcinoma | 400 | 72 | [8][9][10] |
| A549 | Lung Carcinoma | 4100 | 72 | [8][9][10] |
| HL-60 | Promyelocytic Leukemia | 800 | 72 | [8][9][10] |
| DNMT3B (biochemical assay) | - | 500 | - | [9][11] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Line | Concentration | Duration (hours) | Observed Effect | Reference |
| Cell Viability | HCT116, A549, HL-60 | 10 nM - 10 µM | 72 | Dose-dependent decrease in cell viability | [5] |
| RASSF1A Demethylation | A549 | 5 µM | 72 | Significant demethylation of the RASSF1A promoter | [5][8] |
| RASSF1A Protein Expression | A549 | 0.5 µM, 5 µM | 72 | Induction of RASSF1A protein expression | [11][12] |
| Apoptosis (Caspase-3/7 activity) | HCT116, A549, HL-60 | IC50 concentrations | 72 | No significant induction of caspases 3/7 | [5] |
| Anti-malarial Activity | Plasmodium falciparum | 33.1 nM (IC80) | - | Inhibition of in vitro growth | [11][12] |
Mechanism of Action: DNMT3B Inhibition
This compound exerts its biological effects primarily through the selective inhibition of DNMT3B. This leads to a reduction in global DNA methylation and the specific demethylation of promoter regions of tumor suppressor genes that were epigenetically silenced. The re-expression of these genes can trigger various cellular responses, including cell cycle arrest and inhibition of proliferation.
Caption: this compound inhibits DNMT3B, leading to the reactivation of tumor suppressor genes.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
This compound-treated cells in a 96-well white-walled plate
-
Luminometer
Protocol:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the 96-well plate containing the treated cells to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signals from this compound-treated cells to the control cells.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of specific proteins (e.g., RASSF1A, DNMT1, DNMT3B) in cells treated with this compound.
Materials:
-
This compound-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
Caption: General workflow for Western Blotting.
-
Cell Lysis: Wash this compound-treated and control cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Conclusion
This compound is a valuable research tool for studying the role of DNMT3B and DNA methylation in various biological processes, particularly in cancer. The provided data and protocols offer a starting point for designing and conducting in vitro experiments to investigate the effects of this potent and selective inhibitor. Researchers should optimize the described conditions for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. bosterbio.com [bosterbio.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nanaomycin A In Vivo Studies: A Detailed Overview for Researchers
Application Notes & Protocols for Animal Models
Nanaomycin A, a quinone antibiotic, has emerged as a promising therapeutic candidate due to its selective inhibition of DNA methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation.[1][2][3] This targeted action has prompted investigations into its efficacy in various disease models, particularly in oncology and inflammatory conditions. This document provides a comprehensive overview of in vivo studies of this compound in animal models, presenting key quantitative data, detailed experimental protocols, and visualizations of associated pathways and workflows.
I. Anti-Cancer Efficacy in Undifferentiated Pleomorphic Sarcoma (UPS)
A significant in vivo study has evaluated the anti-tumor effects of this compound in a murine model of undifferentiated pleomorphic sarcoma (UPS), a rare and aggressive soft tissue cancer.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Dosing Frequency | Outcome | Citation |
| Nude Mice (nu/nu) | KP230 (UPS) | Control | 0 mg/kg | Intraperitoneal (i.p.) | Every 48 hours | - | [4] |
| Nude Mice (nu/nu) | KP230 (UPS) | This compound | 7.5 mg/kg | Intraperitoneal (i.p.) | Every 48 hours | Manifested in vivo toxicity | [4] |
| Nude Mice (nu/nu) | KP230 (UPS) | This compound | 15 mg/kg | Intraperitoneal (i.p.) | Every 48 hours | Manifested in vivo toxicity | [4] |
Note: The study reported toxicity at the tested doses, which precluded the assessment of anti-tumor efficacy. The specific nature and severity of the toxicity were not detailed in the available literature.
Experimental Protocol: Orthotopic Murine UPS Model
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in an orthotopic UPS mouse model.[4]
1. Cell Culture and Preparation:
- Culture KP230 undifferentiated pleomorphic sarcoma cells in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable buffer (e.g., PBS) to a final concentration of 1 x 10^5 cells per injection volume.
2. Animal Model:
- Use 6-week-old female nu/nu mice.
- Anesthetize the mice using a standard protocol (e.g., isoflurane inhalation).
3. Tumor Cell Implantation:
- Inject 1 x 10^5 KP230 cells unilaterally into the gastrocnemius muscle of each mouse.
4. Treatment Regimen:
- Monitor mice for tumor palpability.
- Once tumors are palpable, randomize mice into treatment and control groups (n=10 mice/group).
- Prepare this compound for in vivo delivery by reconstituting it in DMSO to a concentration of 5 x 10^7 nM. Create single-use aliquots by dissolving the appropriate volume of the drug in an aqueous solution of 45% PEG-400, ensuring the final DMSO concentration in each 100 μl injection is 30% (v/v).[4]
- Administer this compound intraperitoneally (i.p.) at the desired dosage (e.g., 7.5 mg/kg or 15 mg/kg) in a 100 μl injection volume every 48 hours.
- Administer the vehicle control (30% DMSO in 45% PEG-400) to the control group.
- Continue treatment for up to 3 weeks or until tumors reach the maximum allowed volume (1500 mm³).
5. Monitoring and Endpoint:
- Measure tumor volumes regularly using calipers.
- Monitor animal body weights and overall health to assess toxicity.
- Euthanize mice when tumors reach the endpoint criteria or if signs of significant toxicity are observed.
Visualizations
Caption: Experimental workflow for the in vivo assessment of this compound in a UPS mouse model.
II. Anti-Inflammatory Effects in a Psoriasis-Like Model
While direct in vivo studies on this compound for inflammation are limited in the provided search results, a study on its epoxy derivative, Nanaomycin E, demonstrated significant anti-inflammatory effects in a mouse model of psoriasis-like skin inflammation.[5] This suggests a potential therapeutic avenue for this compound and its analogs in treating inflammatory skin conditions.
Key Findings for Nanaomycin E
-
Inhibitory Action: Nanaomycin E was found to inhibit NLRP3 inflammasome activation by preventing mitochondrial dysfunction.[5]
-
In Vivo Efficacy: Treatment with Nanaomycin E markedly alleviated imiquimod-induced psoriasis-like skin inflammation in mice.[5]
-
Toxicity Profile: Nanaomycin E exhibited lower toxicity compared to this compound in vitro.[5]
Experimental Protocol: Imiquimod-Induced Psoriasis-Like Skin Inflammation
The following is a generalized protocol based on typical imiquimod-induced psoriasis models, as the specific details for the Nanaomycin E study were not fully available.
1. Animal Model:
- Use appropriate mouse strains (e.g., BALB/c or C57BL/6).
- Acclimatize mice for at least one week before the experiment.
2. Induction of Psoriasis-Like Inflammation:
- Apply a daily topical dose of imiquimod cream (e.g., 5%) to a shaved area on the back of the mice for a specified number of consecutive days (e.g., 5-7 days).
3. Treatment Regimen:
- Prepare this compound or its analog in a suitable vehicle for topical or systemic administration.
- Randomize mice into treatment and control groups.
- Administer the therapeutic agent at the desired concentration and frequency.
- Administer the vehicle control to the control group.
4. Assessment of Inflammation:
- Score the severity of skin inflammation daily using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and skin thickness.
- Measure ear thickness as an additional quantitative parameter.
- Collect skin biopsies at the end of the study for histological analysis (e.g., H&E staining) and measurement of inflammatory cytokine levels (e.g., IL-1β, IL-18) via methods like ELISA or qPCR.
Visualizations
Caption: Proposed mechanism of Nanaomycin E in inhibiting the NLRP3 inflammasome pathway.
III. Future Directions and Considerations
The available in vivo data on this compound, while limited, highlights its potential as a therapeutic agent. However, the reported toxicity in the UPS model underscores the need for further investigation into its pharmacokinetic and pharmacodynamic properties to establish a therapeutic window.[4] Future studies should focus on:
-
Dose-escalation studies: To determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Efficacy studies in other cancer models: Given its mechanism of action as a DNMT3B inhibitor, its anti-tumor effects should be evaluated in other malignancies where DNMT3B is overexpressed.
-
In vivo studies for inflammatory diseases: Building on the promising results of Nanaomycin E, further investigation of this compound in various inflammatory models is warranted.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative oncology reveals DNMT3B as a molecular vulnerability in undifferentiated pleomorphic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanaomycin E inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Methylation with Nanaomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nanaomycin A, a selective inhibitor of DNA methyltransferase 3B (DNMT3B), as a tool to investigate the role of DNA methylation in various biological processes, particularly in the context of cancer research and drug development.
Introduction
DNA methylation, a key epigenetic modification, plays a crucial role in regulating gene expression. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. This compound has been identified as a potent and selective inhibitor of DNMT3B, an enzyme often upregulated in tumor cells and involved in de novo DNA methylation.[1][2][3][4][5] This selectivity makes this compound a valuable tool for dissecting the specific functions of DNMT3B and for exploring the therapeutic potential of targeting this enzyme.
By inhibiting DNMT3B, this compound can lead to the demethylation of silenced tumor suppressor genes, thereby reactivating their expression and inducing anti-proliferative effects in cancer cells.[1][2][5][6][7] These notes provide detailed protocols for studying these effects and present key quantitative data from published studies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound against DNMTs
| Enzyme | IC50 (nM) | Reference |
| DNMT3B | 500 | [2][3][8] |
| DNMT1 | No significant inhibition | [2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability (72h treatment) | Reference |
| HCT116 | Colon Carcinoma | 400 | [2][8] |
| A549 | Lung Carcinoma | 4100 | [2][8] |
| HL-60 | Promyelocytic Leukemia | 800 | [2][8] |
Signaling Pathway
The primary mechanism of action of this compound in the context of DNA methylation is the direct inhibition of DNMT3B. This leads to a reduction in DNA methylation, particularly at hypermethylated promoter regions of tumor suppressor genes. The subsequent reactivation of these genes can trigger downstream signaling pathways, such as apoptosis.
Caption: this compound inhibits DNMT3B, leading to reduced DNA methylation and reactivation of silenced tumor suppressor genes, which can induce apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on DNA methylation and cancer cell biology.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Trypan Blue solution
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected IC50 value (e.g., 10 nM to 10 µM).[9] Add 100 µL of the diluted this compound solutions or a vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]
-
Cell Viability Assessment:
-
Trypan Blue Exclusion: Gently aspirate the medium. Wash the cells with PBS and then trypsinize. Resuspend the cells in a known volume of complete medium. Mix an aliquot of the cell suspension with Trypan Blue solution (1:1 ratio). Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT or similar colorimetric assay: Add the assay reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions. Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.
Protocol 2: Global DNA Methylation Analysis
This protocol measures changes in the overall level of DNA methylation in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound (at a concentration that does not cause excessive cell death, e.g., near the IC50 for viability) and untreated controls.
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based or LC-MS/MS)
Procedure:
-
Cell Treatment and DNA Extraction: Treat cells with this compound or vehicle control for 72 hours. Harvest the cells and extract genomic DNA using a commercial kit, following the manufacturer's instructions.
-
Global Methylation Quantification: Use a global DNA methylation quantification kit to determine the percentage of 5-methylcytosine (5-mC) in the genomic DNA. Follow the manufacturer's protocol precisely. These kits typically involve hydrolyzing the DNA and then using an antibody specific for 5-mC in an ELISA-based format or employing sensitive detection methods like LC-MS/MS.
-
Data Analysis: Compare the percentage of 5-mC in this compound-treated cells to that in untreated control cells. A significant decrease in the 5-mC percentage indicates global demethylation.[1][5]
Protocol 3: Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)
This protocol determines the methylation status of specific CpG sites within a gene promoter of interest, such as the RASSF1A tumor suppressor gene.[2]
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA of the target gene promoter
-
Taq polymerase suitable for PCR of bisulfite-treated DNA
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest from the bisulfite-converted DNA using specific primers. The primers are designed to distinguish between methylated and unmethylated sequences after bisulfite treatment.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using Sanger sequencing.
-
Data Analysis: Analyze the sequencing chromatograms. Unmethylated cytosines will appear as thymines, while methylated cytosines will remain as cytosines. The percentage of methylation at each CpG site can be quantified by comparing the peak heights of C and T at that position. A decrease in the C peak and an increase in the T peak in the this compound-treated sample compared to the control indicates demethylation.[9]
Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol measures the expression level of a target gene, such as a tumor suppressor gene, to determine if demethylation by this compound leads to its reactivation.
Materials:
-
Cancer cells treated with this compound and untreated controls
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for the target gene (e.g., RASSF1A) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound or vehicle for 72 hours. Extract total RNA and synthesize cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the relative expression of the target gene in this compound-treated cells compared to the control indicates gene reactivation.[9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying the effects of this compound.
Caption: General workflow for investigating the cellular and molecular effects of this compound treatment.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNMT3B inhibitor this compound as a neuroblastoma therapeutic agent. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Global DNA Methylation Assay Using Nanaomycin A as a DNMT3B Inhibitor
Introduction
DNA methylation is a fundamental epigenetic modification involving the addition of a methyl group to the cytosine residue of CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. Aberrant global DNA methylation is a hallmark of various diseases, including cancer.[1][2][3] Nanaomycin A is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[4][5][6] With an IC50 value of approximately 500 nM for DNMT3B, this compound serves as a valuable tool for studying the impact of DNMT3B inhibition on global DNA methylation and gene silencing.[4][6] These application notes provide a detailed protocol for utilizing this compound in a global DNA methylation assay to assess its effect on the overall methylation status of the genome in cultured cells.
Principle of the Assay
This protocol employs a colorimetric ELISA-based method to quantify global DNA methylation. The assay measures the amount of 5-methylcytosine (5-mC) in a DNA sample. Genomic DNA is first bound to a high-affinity strip-well plate. A specific anti-5-methylcytosine antibody is then used to detect the methylated cytosines in the DNA. Subsequently, an HRP-conjugated secondary antibody is added, which binds to the primary antibody. The addition of a colorimetric substrate results in a color change that is proportional to the amount of 5-mC in the DNA sample. The absorbance is read on a microplate spectrophotometer, and the percentage of methylated DNA can be calculated by comparing the results to a standard curve.[7][8]
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549, HCT116, or HL60) in a 6-well plate at a density that allows for logarithmic growth during the treatment period.[4]
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM).[4] Include a vehicle control (DMSO) treated sample.
-
Incubation: Incubate the cells for 72 hours to allow for this compound to exert its effect on DNA methylation.[4]
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA, and collect the cell pellets by centrifugation.
II. Genomic DNA Extraction
-
DNA Isolation: Extract genomic DNA from the cell pellets using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0, indicating pure DNA.
III. Global DNA Methylation ELISA
-
DNA Binding: Add 100 ng of genomic DNA diluted in binding solution to each well of the 96-well strip plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for DNA binding.
-
Washing: Wash each well three times with 150 µL of 1X Wash Buffer.
-
Primary Antibody Incubation: Add 50 µL of the diluted anti-5-methylcytosine antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as in step 3.
-
Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash each well four times with 150 µL of 1X Wash Buffer.
-
Color Development: Add 100 µL of the colorimetric substrate to each well and incubate in the dark at room temperature for 5-15 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation and Expected Results
The percentage of global DNA methylation can be calculated using the following formula:
% Methylation = [(Sample OD - Blank OD) / (Positive Control OD - Blank OD)] x 100
The results can be summarized in a table to show the dose-dependent effect of this compound on global DNA methylation.
| This compound (µM) | Average OD at 450 nm | % Global DNA Methylation |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 0.5 | 1.02 | 81.6% |
| 1 | 0.85 | 68.0% |
| 5 | 0.63 | 50.4% |
| 10 | 0.51 | 40.8% |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Treatment of cancer cell lines with this compound is expected to cause a significant decrease in global DNA methylation levels.[4][5][9] This effect is anticipated to be dose-dependent, with higher concentrations of this compound leading to a greater reduction in 5-methylcytosine content.
Visualizations
References
- 1. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]
- 3. epigentek.com [epigentek.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. content.abcam.com [content.abcam.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Validate User [aacrjournals.org]
Troubleshooting & Optimization
Nanaomycin A stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nanaomycin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light and moisture.[1][2] Under these conditions, the compound is stable for at least four years.[3]
Q2: How should I store this compound in solution?
A2: For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations of approximately 10 mg/mL or greater.[3][5] To achieve higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[5][6]
Q4: What are the visual characteristics of this compound?
A4: this compound is a solid that can range in color from yellow to orange.[4]
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not extensively published, it is recommended to protect this compound from light, as is standard practice for many complex organic molecules, especially those with chromophores like its quinone structure.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation due to improper storage. | Ensure the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for long-term solution storage).[4] Prepare fresh dilutions from a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution into aqueous buffers.[3] Sonication may aid dissolution.[7] | |
| Precipitation of the compound in cell culture media | Poor solubility in aqueous solutions. | The final concentration of DMSO in the cell culture media should be kept low (typically <0.5%) to avoid solvent toxicity and compound precipitation. Prepare intermediate dilutions if necessary. |
| Inconsistent experimental results | Degradation of the compound in working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods. |
| Variability in compound purity between batches. | Always note the purity of the specific batch being used, as indicated on the certificate of analysis. Purity of ≥98% is commonly reported.[1][2] |
Stability and Storage Data Summary
| Form | Solvent | Storage Temperature | Stability Duration | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [3] |
| Solution | DMSO | -80°C | up to 6 months | [4] |
| Solution | DMSO | -20°C | up to 1 month | [4][6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. If necessary, warm the solution at 37°C for a short period.[5][6]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific buffer or medium.
-
Materials: this compound stock solution, desired buffer/medium, HPLC system with a suitable column (e.g., C18), and a validated analytical method.
-
Procedure:
-
Prepare a solution of this compound in the test buffer/medium at the desired final concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C, protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to assess degradation.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits DNMT3B, leading to gene reactivation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound [DNMT3B inhibitor], 25 mg | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound Selectively Inhibits DNMT3B and Reactivates Silenced Tumor Suppressor Genes in Human Cancer Cells [ouci.dntb.gov.ua]
- 7. pharmtech.com [pharmtech.com]
Potential off-target effects of Nanaomycin A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Nanaomycin A. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), with a reported IC50 of approximately 500 nM.[1][2] Although it was initially identified through a virtual screen for DNMT1 inhibitors, biochemical assays have confirmed its selectivity for DNMT3B, showing no significant activity against DNMT1.[1][2][3][4] Its on-target effect involves the reduction of genomic methylation, which can lead to the reactivation of silenced tumor suppressor genes.[3][5][6]
Q2: My experiment shows high levels of cytotoxicity, even at concentrations near the reported IC50 for DNMT3B. Is this expected?
This is a common observation. The cytotoxic IC50 values of this compound can be very close to its biochemical IC50 for DNMT3B, depending on the cell line. For example, the IC50 for cell viability in HCT116 cells is 400 nM, while in A549 cells it is 4100 nM.[2] If you observe cytotoxicity that seems disproportionate or occurs in a cell line expected to be resistant to DNMT3B inhibition, it may be due to off-target effects.
Q3: What are the potential off-target effects of this compound?
As a naphthoquinone antibiotic, this compound belongs to a class of molecules known for specific off-target activities.[3] Researchers should be aware of the following:
-
Reactive Oxygen Species (ROS) Generation: The quinone structure of this compound can undergo redox cycling, leading to the production of ROS.[4] Its antimicrobial mode of action is hypothesized to involve free radical generation.[4] Excessive ROS can induce oxidative stress, leading to cell death.[7][8][9]
-
Mitochondrial Dysfunction: A derivative of this compound, Nanaomycin E, has been shown to prevent mitochondrial damage.[10][11] This suggests that this compound itself may induce mitochondrial dysfunction, a common consequence of excessive ROS production.
-
Inhibition of Respiratory Chain Enzymes: In bacteria, this compound has been reported to inhibit respiratory chain-linked NADH or flavin dehydrogenase.[12] While this has not been confirmed as a primary off-target effect in mammalian cells, it remains a theoretical possibility.
Q4: How can I experimentally distinguish between on-target (DNMT3B inhibition) and off-target (e.g., ROS-induced) effects?
To differentiate these effects, you can perform rescue experiments.
-
For ROS-mediated effects: Co-treat your cells with this compound and a ROS scavenger, such as N-acetylcysteine (NAC). If the observed cytotoxic phenotype is rescued or mitigated by the antioxidant, it strongly suggests the involvement of an off-target, ROS-mediated mechanism.
-
For on-target effects: To confirm that the phenotype is due to DNMT3B inhibition, you can perform gene expression analysis (qRT-PCR) on known DNMT3B target genes, such as the tumor suppressor RASSF1A.[4][5] An increase in expression of these genes would support an on-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpectedly high or rapid cell death. | Oxidative Stress: The quinone moiety is likely generating high levels of intracellular ROS, leading to rapid, non-specific cytotoxicity.[13] | Perform a ROS detection assay (see protocol below). Test if co-incubation with an antioxidant (e.g., N-acetylcysteine) rescues the phenotype. |
| Inconsistent results across different cell lines. | Variable Antioxidant Capacity: Cell lines have different baseline levels of endogenous antioxidants (e.g., glutathione). Cells with lower antioxidant capacity may be more susceptible to ROS-induced off-target effects. | Measure baseline ROS levels in your panel of cell lines. Correlate sensitivity to this compound with endogenous antioxidant capacity. |
| Changes in cellular metabolism (e.g., altered oxygen consumption). | Mitochondrial Dysfunction: this compound may be interfering with the mitochondrial electron transport chain, leading to mitochondrial damage and altered respiration.[10][11] | Measure mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1. Assess oxygen consumption rates using a Seahorse XF Analyzer. |
Quantitative Data: In Vitro Potency
The following table summarizes the inhibitory concentration of this compound against its primary target and its cytotoxic effect on various human cancer cell lines. This data can help in designing experiments within an appropriate concentration range.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| DNMT3B | Biochemical (Enzyme Activity) | 500 nM | [1][2] |
| DNMT1 | Biochemical (Enzyme Activity) | No significant inhibition | [1][2] |
| HCT116 Cells | Cell Viability (72h) | 400 nM | [2] |
| HL-60 Cells | Cell Viability (72h) | 800 nM | [2] |
| A549 Cells | Cell Viability (72h) | 4100 nM | [2] |
Visualized Workflows and Pathways
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol outlines a general method for detecting intracellular superoxide using the fluorescent probe Dihydroethidium (DHE) and analysis by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
N-acetylcysteine (NAC) - optional, for rescue experiment
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Flow cytometer equipped with a ~488 nm laser and appropriate emission filter (typically ~575 nm).
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium at the desired concentrations (e.g., 0.5x, 1x, and 5x the IC50).
-
For a positive control, you may use a known ROS inducer (e.g., Antimycin A).
-
For a negative control, use a vehicle-treated sample (e.g., DMSO).
-
(Optional) For a rescue experiment, pre-incubate a set of wells with a ROS scavenger like NAC (e.g., 5 mM) for 1-2 hours before adding this compound.
-
Remove the old medium from the cells and add the media containing the different treatments.
-
Incubate for the desired time period (e.g., 4, 12, or 24 hours).
-
-
DHE Staining:
-
Approximately 30 minutes before the end of the treatment incubation, prepare a DHE working solution by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 5-10 µM.
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add the DHE working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Cell Harvesting and Analysis:
-
Following incubation, remove the DHE solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells using a gentle method (e.g., trypsinization). Neutralize the trypsin and collect the cells in a microcentrifuge tube.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of ice-cold PBS or flow cytometry buffer.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. Measure the fluorescence intensity in the appropriate channel (e.g., PE or a similar channel).
-
Record the mean fluorescence intensity (MFI) for each sample. An increase in MFI in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of reactive oxygen species in the immunity induced by nano-pulse stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanaomycin E inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Excessive Reactive Oxygen Species and Exotic DNA Lesions as an Exploitable Liability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanaomycin A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nanaomycin A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[1][2][3][4] By inhibiting DNMT3B, this compound can lead to the demethylation and re-expression of silenced tumor suppressor genes.[2][3][4][5] It has demonstrated anti-tumor activity in various cancer cell lines, including neuroblastoma and undifferentiated pleomorphic sarcoma.[1][6][7]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound is highly cell-line dependent. Based on published data, a broad range from 10 nM to 10 µM has been used.[2][5][8] For example, the IC50 values for cell viability inhibition have been reported as 400 nM in HCT116, 4100 nM in A549, and 800 nM in HL60 cells after 72 hours of treatment.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][8] One protocol suggests preparing a stock solution of 1 x 10^7 nM in DMSO and storing single-use aliquots at -80°C.[6] For in vivo studies, a stock solution in DMSO can be further diluted in an aqueous solution, such as 45% PEG-400, before injection.[6] To improve solubility, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[8]
Q4: I am not observing the expected cytotoxic effects. What are some potential reasons?
Several factors could contribute to a lack of cytotoxic effects:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Refer to the dose-response data in the tables below and consider performing a titration to find the optimal IC50.
-
Incorrect Drug Preparation: Ensure that the this compound is fully dissolved. As it is insoluble in water, DMSO is the recommended solvent.[8] Warming and sonication can aid dissolution.[8]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound.
-
Treatment Duration: The duration of treatment may be insufficient. Many studies report effects after 72 hours of incubation.[2][5]
Q5: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound is not fully dissolved or if the solvent concentration changes. If you observe precipitation, try warming the solution at 37°C and using an ultrasonic bath to redissolve the compound.[8] When diluting a DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation.
Dose-Dependent Effects of this compound
The following tables summarize the dose-dependent effects of this compound observed in various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | IC50 (nM) | Treatment Duration | Reference |
| HCT116 | 400 | 72 hours | [8] |
| A549 | 4100 | 72 hours | [8] |
| HL60 | 800 | 72 hours | [8] |
Table 2: Effective Concentrations for Biological Activity
| Cell Line | Concentration | Effect | Treatment Duration | Reference |
| A549 | 5 µM | Induction of RASSF1A protein expression | 72 hours | [2] |
| A549 | 5 µM | 18-fold relative induction of RASSF1A | 72 hours | [2] |
| HCT116, A549, HL60 | 10 nM - 10 µM | Cytotoxic effect | 72 hours | [2][5] |
| Neuroblastoma Cells | Not specified | Decreased genomic DNA methylation and induced apoptosis | Not specified | [1][7] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a specified duration (e.g., 72 hours).[5] Include a DMSO-only control.
-
Viability Assessment: Determine cell viability using a method such as Trypan Blue exclusion staining and counting with a hemocytometer, or a commercially available assay kit (e.g., CCK-8).[5]
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative oncology reveals DNMT3B as a molecular vulnerability in undifferentiated pleomorphic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Nanaomycin A In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Nanaomycin A toxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound, a naphthoquinone antibiotic, primarily exerts its cytotoxic effects through two interconnected mechanisms. Firstly, it is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), which can lead to the reactivation of silenced tumor suppressor genes and subsequent apoptosis in cancer cells. Secondly, its quinone structure facilitates a redox cycle where it is reduced and then rapidly auto-oxidized by molecular oxygen. This process generates reactive oxygen species (ROS), leading to significant oxidative stress, which can damage cellular components and trigger apoptotic pathways.
Q2: My cells are showing higher than expected toxicity to this compound. What are the possible reasons?
Several factors could contribute to increased sensitivity to this compound:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for your specific cell line.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as nutrient depletion or contamination, can sensitize cells to drug-induced stress.
-
Oxidative Stress Baseline: Cell lines with a higher basal level of oxidative stress may be more susceptible to the ROS-generating effects of this compound.
Q3: Can I reduce this compound toxicity without compromising its anti-cancer effects?
Yes, it is possible to mitigate the off-target toxicity of this compound, which is largely attributed to oxidative stress. The use of antioxidants can help protect cells from ROS-induced damage. The key is to find a balance where the antioxidant concentration is sufficient to reduce toxicity in non-target cells (or reduce non-specific toxicity in cancer cells) without completely quenching the ROS that may be involved in its anti-cancer mechanism.
Q4: What are some recommended cytoprotective agents to use with this compound?
N-acetylcysteine (NAC) is a widely used antioxidant that can mitigate the toxicity of ROS-inducing compounds.[1] It acts as a precursor to glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge free radicals.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Expected IC50 Concentrations
| Possible Cause | Troubleshooting Step |
| Inaccurate IC50 for the specific cell line and passage number. | Perform a dose-response experiment to determine the precise IC50 for your cell line under your specific experimental conditions. IC50 values can vary between cell lines and even with increasing passage number. |
| Cell plating density is too low. | Optimize cell seeding density. Sparsely plated cells can be more susceptible to stress. |
| Errors in drug dilution or administration. | Double-check all calculations and pipetting steps for preparing and administering this compound. Prepare fresh dilutions for each experiment. |
| Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. Contamination can stress cells and increase their sensitivity to toxins. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for drug treatment and subsequent assays. |
| Reagent variability. | Use the same lot of reagents (e.g., media, serum, this compound, antioxidants) for a set of comparative experiments whenever possible. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. |
Issue 3: Antioxidant co-treatment is not reducing toxicity
| Possible Cause | Troubleshooting Step |
| Suboptimal antioxidant concentration. | Perform a dose-response experiment with the antioxidant alone to determine its non-toxic concentration range. Then, test a range of these concentrations in co-treatment with a fixed concentration of this compound. |
| Incorrect timing of antioxidant addition. | The timing of antioxidant administration can be critical. For cytoprotection against ROS, pre-treatment with the antioxidant for a few hours before adding this compound is often effective. Test different pre-incubation times. |
| Antioxidant is interfering with the primary anti-cancer mechanism. | If the goal is to maintain the anti-cancer effect, assess not only cell viability but also markers of this compound's intended target engagement (e.g., DNMT3B activity or expression of reactivated tumor suppressor genes). It's possible that at the concentration used, the antioxidant is abrogating the therapeutic effect. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 400[2] |
| A549 | Lung Carcinoma | 4100[2] |
| HL-60 | Promyelocytic Leukemia | 800[2] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific viability assay used.
Table 2: Exemplar Data on the Effect of N-acetylcysteine (NAC) on Quinone-Induced Cytotoxicity
This table provides representative data on how an antioxidant like NAC can reverse the cytotoxic effects of a quinone-based compound. While this data is not for this compound specifically, it illustrates the expected outcome.
| Treatment | Cell Viability (%) |
| Control | 100 |
| Quinone Compound (5 µM) | 18[3] |
| Quinone Compound (5 µM) + NAC (5 mM) | ~90[3] |
This data is adapted from a study on a different quinone compound to demonstrate the principle of NAC-mediated cytoprotection.[3]
Experimental Protocols
Protocol 1: Determining the Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. The following day, replace the medium with fresh medium containing various non-toxic concentrations of NAC (e.g., 1-10 mM). Incubate for 2-4 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the wells already containing NAC, as well as to control wells without NAC. Include wells with NAC alone and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[5]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Measuring Intracellular ROS Levels using DCFH-DA Assay
-
Cell Treatment: Seed cells in a 24-well plate or other suitable format. Treat the cells with this compound with or without NAC pre-treatment as described in Protocol 1. Include a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.[7]
-
Dilute the stock solution in serum-free medium to a final working concentration of 10-25 µM.[8]
-
After the treatment period, remove the medium, wash the cells once with warm PBS, and then add the DCFH-DA working solution to each well.[7]
-
Incubate for 30 minutes at 37°C in the dark.[7]
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the untreated control.
Protocol 3: Assessing Apoptosis via Caspase-3 Activity Assay
-
Cell Treatment and Lysis:
-
Treat cells in a suitable culture plate as described in Protocol 1.
-
After treatment, collect both adherent and floating cells.
-
Lyse the cells using a chilled cell lysis buffer provided with a commercial caspase-3 activity assay kit. Incubate on ice for 10 minutes.[9]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.[9]
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate) and reaction buffer as per the kit's instructions.[10][11]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[9][10]
-
-
Measurement:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis through ROS production and DNMT3B inhibition.
Experimental Workflow for Evaluating a Cytoprotective Agent
Caption: Workflow for assessing cytoprotective effects against this compound toxicity.
References
- 1. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. 2-(4-methoxyphenylthio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK and STAT3 signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. graphviz.org [graphviz.org]
Technical Support Center: Long-Term Effects of Nanaomycin A Treatment on Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of Nanaomycin A treatment on cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in long-term cell treatment?
A1: this compound is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[1][2][3][4] In long-term treatment, the sustained inhibition of DNMT3B leads to a reduction in global DNA methylation levels.[2][5] This hypomethylation can lead to the reactivation of silenced tumor suppressor genes, such as Ras-association domain family 1A (RASSF1A), which can in turn induce anti-proliferative effects and apoptosis in cancer cells.[2][4][5]
Q2: What are the expected long-term effects of this compound on cancer cell viability?
A2: Long-term treatment with this compound typically results in a dose-dependent decrease in the viability of various cancer cell lines.[1][3][6] This cytotoxic effect is a consequence of the reactivation of tumor suppressor genes and the subsequent induction of apoptosis.[7] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.
Q3: How long does it typically take to observe the long-term effects of this compound treatment?
A3: Significant effects on cell viability, DNA methylation, and gene expression are commonly observed after 72 hours of continuous treatment with this compound.[5] However, the optimal duration may vary depending on the cell type and the specific experimental endpoint.
Q4: Does this compound affect the cell cycle?
A4: Yes, mechanistic studies have revealed that the inhibition of DNMT3B by this compound can affect cell cycle and stemness-related transcriptional programs.[1] This can lead to cell cycle arrest, contributing to the anti-proliferative effects of the compound.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. IC50 values can vary significantly between cell types. |
| Insufficient treatment duration | Ensure cells are treated for at least 72 hours, as the epigenetic effects of this compound are time-dependent. |
| Compound instability or degradation | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C for long-term use.[6] Avoid repeated freeze-thaw cycles. |
| Cellular resistance | Consider the possibility of intrinsic or acquired resistance. This can involve mechanisms such as alterations in drug efflux pumps or upregulation of pro-survival pathways.[8] |
| Incorrect solvent or preparation | This compound is soluble in DMSO.[6][9] Ensure proper dissolution. For cell culture, it is advisable to warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure incubators are properly calibrated for CO2 and temperature. |
| Inconsistent this compound preparation | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment. |
Issue 3: High levels of non-specific cell death.
| Possible Cause | Troubleshooting Step |
| Off-target effects | While this compound is a selective DNMT3B inhibitor, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%). |
| Toxicity in specific cell lines | Some cell lines may be more sensitive to this compound. In vivo toxicity has been observed in some murine models.[10] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| HCT116 | Colon Carcinoma | 400 | 72 | [1][3][6] |
| A549 | Lung Carcinoma | 4100 | 72 | [1][3][6] |
| HL-60 | Promyelocytic Leukemia | 800 | 72 | [1][3][6] |
| Neuroblastoma Cell Lines | Neuroblastoma | Varies | Not specified | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RASSF1A Expression
This protocol describes the detection of RASSF1A protein expression in cells treated with this compound.
-
Cell Lysis:
-
After treating cells with the desired concentration of this compound for 72 hours, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RASSF1A (e.g., rabbit monoclonal, diluted 1:500-1:2000 in 5% BSA in TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Protocol 2: Bisulfite Sequencing for DNA Methylation Analysis
This protocol provides a general workflow for analyzing DNA methylation changes in the promoter region of a target gene (e.g., RASSF1A) following this compound treatment.
-
Genomic DNA Extraction:
-
Harvest cells after 72 hours of this compound treatment.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Bisulfite Conversion:
-
PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA sequence of the target promoter region. Primers should not contain CpG sites.
-
Perform PCR to amplify the target region from the bisulfite-converted DNA. A nested PCR approach can be used to increase specificity and yield.[14]
-
-
Cloning and Sequencing:
-
Purify the PCR product from an agarose gel.
-
Clone the purified PCR product into a TA cloning vector.
-
Transform the ligated vector into competent E. coli.
-
Select at least 10-12 individual clones for each sample.
-
Isolate plasmid DNA from each clone and perform Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequences with the original reference sequence.
-
Analyze the methylation status of each CpG site. A cytosine that remains a cytosine in the sequence was originally methylated, while a cytosine that is read as a thymine was originally unmethylated.
-
Calculate the percentage of methylation for each CpG site across the sequenced clones.
-
Mandatory Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. Comparative oncology reveals DNMT3B as a molecular vulnerability in undifferentiated pleomorphic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RASSF1 Antibody (SR1658) - BSA Free (NBP3-21784): Novus Biologicals [novusbio.com]
- 12. epigenie.com [epigenie.com]
- 13. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 14. bcm.edu [bcm.edu]
- 15. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Nanaomycin A on DNMT3B: A Comparative Guide
For researchers and professionals in drug development, identifying specific and potent inhibitors for epigenetic modifiers like DNA methyltransferase 3B (DNMT3B) is a critical step in developing novel therapeutic strategies, particularly in oncology. Nanaomycin A, a quinone antibiotic, has emerged as a selective inhibitor of DNMT3B. This guide provides a comparative analysis of this compound's performance against other potential DNMT3B inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of DNMT3B Inhibitors
This compound distinguishes itself as the first identified selective inhibitor of DNMT3B.[1][2][3] Its ability to induce genomic demethylation and reactivate silenced tumor suppressor genes highlights its therapeutic potential.[1][3] While other compounds have been identified, many exhibit dual inhibitory effects or have lower potency.
| Inhibitor | Target(s) | IC50 (DNMT3B) | IC50 (DNMT1) | Key Findings |
| This compound | DNMT3B (selective) | ~0.5 µM - 1.5 µM [2][4] | No significant inhibition[2][5] | Induces antiproliferative effects in various cancer cell lines and reactivates tumor suppressor genes like RASSF1A.[1][2] |
| NSC14778 | DNMT1 and DNMT3B (dual) | 17 µM[4] | 92 µM[4] | A disalicylic acid derivative identified as a dual inhibitor. |
| Compound 11 | DNMT3B | 22 µM[4] | No inhibition[4] | Identified through virtual screening, showing good selectivity for DNMT3B over DNMT1.[4] |
| Compound 33h | DNMT3B | 4.8 µM - 8.0 µM[4] | Not specified | An analog of compound 11 with improved potency against DNMT3B.[4] |
Experimental Protocols
To validate the inhibitory effect of this compound on DNMT3B, several key experiments are typically performed.
Biochemical DNMT Activity Assay
This assay directly measures the enzymatic activity of DNMT3B in the presence of an inhibitor.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human DNMT3B enzyme, a DNA substrate (e.g., a hemimethylated oligonucleotide), and the cofactor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H).
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture. A control with no inhibitor is essential.
-
Incubation: Incubate the reaction at 37°C to allow the methylation reaction to proceed.
-
Quantification: Stop the reaction and quantify the incorporation of the methyl group into the DNA substrate. If using a radiolabeled SAM, this can be done by capturing the DNA on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and antiproliferative effects of the inhibitor on cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., HCT116, A549, HL60) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Use a suitable method to measure cell viability, such as:
-
Trypan Blue Exclusion: Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Add MTT reagent to the wells. Viable cells will reduce MTT to formazan, which can be solubilized and measured spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cell growth inhibition.
Gene Reactivation Analysis (qRT-PCR)
This experiment determines if the inhibitor can reverse the silencing of tumor suppressor genes.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for an appropriate duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a silenced tumor suppressor gene (e.g., RASSF1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in treated cells compared to untreated controls.
Visualizing the Experimental Workflow and DNMT3B's Role
To better understand the experimental process and the biological context of DNMT3B inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's effect on DNMT3B.
Caption: Role of DNMT3B in gene silencing and its inhibition by this compound.
References
- 1. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Impact of Nanaomycin A on DNMT3B: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis for elucidating the effects of Nanaomycin A on DNA methyltransferase 3B (DNMT3B) expression. We delve into the nuanced mechanism of this selective inhibitor and contrast its effects with other known DNMT inhibitors, supported by detailed experimental protocols and data presentation.
This compound has emerged as a potent and selective inhibitor of DNMT3B, an enzyme frequently implicated in the epigenetic silencing of tumor suppressor genes in various cancers.[1][2] Understanding the molecular consequences of this compound treatment is paramount for its development as a therapeutic agent. While it effectively curtails the enzymatic activity of DNMT3B, its impact on the protein expression levels of DNMT3B, as detected by Western blot, presents a more complex picture. This guide will explore these intricacies and provide a framework for accurate interpretation of experimental results.
This compound and DNMT3B Expression: A Tale of Inhibition, Not Degradation
Biochemical assays have consistently demonstrated that this compound selectively inhibits the catalytic activity of DNMT3B, with reported IC50 values in the nanomolar to low micromolar range.[2][3][4] This inhibition leads to a reduction in global DNA methylation and the reactivation of silenced tumor suppressor genes, such as RASSF1A, contributing to its antiproliferative effects in cancer cell lines.[1][5]
However, a critical point of consideration for researchers employing Western blot analysis is that this compound treatment does not typically induce a significant change in the total protein levels of DNMT3B.[5] Studies have shown that both the transcript and protein levels of DNMT3B remain largely unaffected by this compound.[5] This suggests that this compound's primary mechanism of action is the direct inhibition of the enzyme's function rather than promoting its degradation.
In contrast, other classes of DNMT inhibitors, such as nucleoside analogs like 5-Azacytidine, are known to cause a depletion of DNMT proteins. These compounds incorporate into DNA and form covalent adducts with DNMT enzymes, trapping them and leading to their subsequent proteasomal degradation. This fundamental difference in the mechanism of action is crucial when designing and interpreting experiments aimed at characterizing DNMT inhibitors.
Comparative Analysis of DNMT Inhibitors on DNMT3B Protein Expression
The following table summarizes the differential effects of this compound and other DNMT inhibitors on DNMT3B protein expression, providing a clear reference for expected Western blot outcomes.
| Compound | Class | Primary Mechanism of Action on DNMTs | Expected Effect on DNMT3B Protein Level (Western Blot) |
| This compound | Naphthoquinone Antibiotic | Selective, direct inhibition of DNMT3B catalytic activity[1][2] | No significant change[5] |
| 5-Azacytidine | Nucleoside Analog | Incorporation into DNA, covalent trapping, and subsequent degradation of DNMTs | Decrease |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | Incorporation into DNA, covalent trapping, and subsequent degradation of DNMTs | Decrease |
| RG108 | Non-nucleoside, small molecule | Blocks the catalytic site of DNMTs | Variable, may not directly cause degradation |
| Procainamide | Non-nucleoside, small molecule | Binds to GC-rich DNA, potentially inhibiting DNMT binding | Unlikely to cause direct degradation |
| Mithramycin A | Aureolic acid antibiotic | Binds to GC-rich DNA, displaces transcription factors and may inhibit DNMT1 | Potential for indirect effects on expression |
| Parthenolide | Sesquiterpene lactone | Reported to inhibit DNMT1 | Potential for indirect effects on expression |
| Genistein and Equol | Flavonoids | Inhibit the activity of DNMT1 and DNMT3[6] | May not directly cause degradation |
Experimental Workflow for Western Blot Analysis of DNMT3B
To ensure reliable and reproducible results when assessing DNMT3B protein levels following treatment with this compound or other inhibitors, a meticulously executed Western blot protocol is essential.
Detailed Protocol for Western Blotting of DNMT3B
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., A549, HCT116, HL60) in appropriate media.[5]
-
Treat cells with desired concentrations of this compound (e.g., 0.5 µM, 5 µM) or other inhibitors for a specified duration (e.g., 72 hours).[5] Include a vehicle-treated control group.
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This is crucial for equal loading in the subsequent steps.
4. SDS-PAGE:
-
Denature equal amounts of protein (typically 20-50 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by size via electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for DNMT3B overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (e.g., 1:1000).[7][8]
-
It is also essential to probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
9. Detection:
-
After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
10. Imaging and Analysis:
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using densitometry software. Normalize the intensity of the DNMT3B band to the corresponding loading control band to compare the relative protein expression across different treatment groups.
Signaling Pathway and Logical Relationships
The following diagram illustrates the established mechanism of this compound's action on the DNA methylation pathway, highlighting its inhibitory role on DNMT3B.
Conclusion
References
- 1. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 7. DNMT3B (D7O7O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. DNMT3B (E9X7R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to In Vitro Methylation Assays for Assessing Nanaomycin A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods to assess the activity of Nanaomycin A, a selective inhibitor of DNA methyltransferase 3B (DNMT3B). We will delve into its performance against other DNMT inhibitors, supported by experimental data, and provide detailed protocols for key assays.
This compound: A Selective DNMT3B Inhibitor
This compound has emerged as a significant tool in epigenetics research due to its selective inhibition of DNMT3B, an enzyme often implicated in the aberrant methylation patterns observed in cancer. Unlike many other DNMT inhibitors, this compound shows a clear preference for DNMT3B over the maintenance methyltransferase, DNMT1. This selectivity makes it a valuable probe for dissecting the specific roles of de novo methylation in various biological and pathological processes.
Mechanism of Action
This compound is a non-covalent inhibitor that is thought to directly interact with the catalytic site of DNMT3B.[1][2] Molecular docking and dynamics simulations suggest that it forms hydrogen bonds with key amino acid residues within the enzyme's active site, thereby preventing the binding of the methyl donor, S-adenosylmethionine (SAM), or the DNA substrate.[2] This mode of action is distinct from that of nucleoside analog inhibitors, which become incorporated into DNA and form a covalent bond with the enzyme, leading to its degradation.[3]
Comparative Performance of DNMT Inhibitors
The efficacy of this compound is best understood when compared with other known DNMT inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other compounds against DNMT1 and DNMT3B in in vitro enzymatic assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
| Compound | Target DNMT | IC50 (µM) | Assay Type | Selectivity | Reference |
| This compound | DNMT3B | 0.5 | Biochemical Assay | Selective for DNMT3B | [2][4] |
| DNMT1 | >100 | Biochemical Assay | [2] | ||
| NSC14778 | DNMT3B | 17 | Not Specified | Dual Inhibitor | |
| DNMT1 | 92 | Not Specified | |||
| RG108 | DNMTs (general) | 0.115 | Cell-free Assay | Non-selective | |
| 5-Azacytidine | DNMTs (general) | Varies (cell-based) | Cell-based Assays | Non-selective | |
| Decitabine | DNMTs (general) | Varies (cell-based) | Cell-based Assays | Non-selective | [3] |
Note: The IC50 values for 5-Azacytidine and Decitabine are typically determined in cell-based assays as their mechanism requires incorporation into DNA during replication.
Experimental Protocols for In Vitro Methylation Assays
A variety of in vitro assays can be employed to measure the activity of DNMTs and the inhibitory potential of compounds like this compound. Below are detailed protocols for three common types of assays.
Radioisotope-Based Filter Paper Assay
This traditional method measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a DNA substrate.
Materials:
-
Purified recombinant DNMT1 or DNMT3B
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)
-
This compound or other inhibitors at various concentrations
-
Stop solution (e.g., 10% trichloroacetic acid (TCA))
-
DE81 filter paper discs
-
Wash buffers (e.g., 5% TCA, ethanol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and DNMT enzyme on ice.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding ice-cold stop solution.
-
Spot the reaction mixtures onto DE81 filter paper discs.
-
Wash the filter papers sequentially with wash buffers to remove unincorporated [³H]-SAM.
-
Dry the filter papers completely.
-
Place each filter paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Fluorescence-Based Immunoassay
This high-throughput method utilizes an antibody specific for 5-methylcytosine (5mC) to detect DNA methylation in an ELISA-like format.
Materials:
-
Commercially available DNMT activity/inhibition assay kit (e.g., EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit) which typically includes:
-
DNA-coated microplate wells
-
Assay buffer
-
SAM
-
Positive control DNMT enzyme
-
Capture antibody (anti-5mC)
-
Detection antibody (enzyme-conjugated)
-
Substrate for the detection enzyme
-
Stop solution
-
-
Purified recombinant DNMT1 or DNMT3B
-
This compound or other inhibitors at various concentrations
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare the reaction mixture in the DNA-coated wells according to the kit manufacturer's instructions, including the DNMT enzyme, SAM, and varying concentrations of this compound.
-
Incubate the plate at 37°C to allow for the methylation reaction to occur.
-
Wash the wells to remove unreacted components.
-
Add the capture antibody (anti-5mC) to each well and incubate to allow binding to the newly methylated DNA.
-
Wash the wells to remove unbound capture antibody.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add the fluorescent substrate and incubate until sufficient signal develops.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition based on the fluorescence signal.
UHPLC-MS/MS-Based Assay
This highly sensitive and quantitative method directly measures the amount of 5-methylcytosine in the DNA substrate after the enzymatic reaction.
Materials:
-
Purified recombinant DNMT1 or DNMT3B
-
DNA substrate
-
SAM
-
Assay buffer
-
This compound or other inhibitors at various concentrations
-
DNA hydrolysis enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
UHPLC-MS/MS system
-
Standards for cytosine and 5-methylcytosine
Procedure:
-
Perform the in vitro methylation reaction as described in the radioisotope-based assay (steps 1-4), but using non-radiolabeled SAM.
-
Stop the reaction by heat inactivation or addition of a chelating agent like EDTA.
-
Purify the DNA from the reaction mixture.
-
Hydrolyze the purified DNA to individual nucleosides using a cocktail of DNA hydrolysis enzymes.
-
Analyze the resulting nucleoside mixture by UHPLC-MS/MS.
-
Quantify the amounts of cytosine and 5-methylcytosine by comparing the peak areas to those of the known standards.
-
Calculate the percentage of methylation for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound.
Logical Framework for Comparison
The selection of an appropriate DNMT inhibitor and assay method depends on the specific research question. The following diagram illustrates a logical approach to this selection process.
References
Cross-Validation of Nanaomycin A Effects with Genetic Knockdown of DNMT3B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular and molecular effects of the selective DNMT3B inhibitor, Nanaomycin A, and the genetic knockdown of DNMT3B. The data presented herein is compiled from multiple studies to offer a cross-validation of their similar mechanisms of action in cancer cells, primarily focusing on the induction of apoptosis and the reactivation of tumor suppressor genes.
Executive Summary
DNA methyltransferase 3B (DNMT3B) is a key enzyme involved in de novo DNA methylation, a process often dysregulated in cancer, leading to the silencing of tumor suppressor genes. Both the pharmacological inhibition of DNMT3B by this compound and the genetic silencing of DNMT3B via RNA interference (siRNA/shRNA) have emerged as promising anti-cancer strategies. This guide demonstrates the high degree of correlation between these two approaches, reinforcing the on-target effect of this compound and validating DNMT3B as a therapeutic target. The comparative data reveals that both methods lead to a reduction in cancer cell viability, a decrease in global DNA methylation, and the reactivation of the tumor suppressor gene RASSF1A.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, illustrating the parallel effects of this compound and DNMT3B knockdown on cancer cell lines. While direct side-by-side experiments in a single publication are limited, the compiled data from different studies using similar cell lines and assays provide a strong basis for comparison.
Table 1: Effect on Cancer Cell Viability
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HCT116 | Trypan Blue Exclusion | IC50 | 400 nM | [1][2] |
| A549 | Trypan Blue Exclusion | IC50 | 4100 nM | [1][2] | |
| HL60 | Trypan Blue Exclusion | IC50 | 800 nM | [1][2] | |
| DNMT3B Knockdown (siRNA) | RD (rhabdomyosarcoma) | Trypan Blue Exclusion | % Viability Reduction | ~40% reduction vs. control | [3] |
| RD (rhabdomyosarcoma) | MTT Assay | Decreased Cell Proliferation | Significant decrease vs. control | [3] | |
| 4T1 (breast cancer) | Colony Formation | Reduced Colony Formation | Significant reduction vs. control | [4] |
Table 2: Effect on Gene Expression (RASSF1A)
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | A549 | qRT-PCR | Fold Induction | ~18-fold increase | [1] |
| DNMT3B Knockdown (siRNA) | Ovarian Cancer Cells | Not Specified | Gene Reactivation | Reactivation of RASSF1A | [5] |
| DNMT3B Knockdown (siRNA) | Hepatoma Cells | Not Specified | Gene Reactivation | Reactivation of RASSF1A | [5] |
Table 3: Effect on Apoptosis
| Intervention | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Neuroblastoma cells | Not Specified | Apoptosis Induction | Induced apoptosis | [6][7] |
| DNMT3B Knockdown (shRNA) | 4T1 (breast cancer) | Flow Cytometry (Annexin V) | % Apoptotic Cells | Increased percentage vs. control | [4] |
| DNMT3B Knockdown (siRNA) | Pancreatic Cancer Cells | Hoechst Staining | Increased Apoptosis | Markedly increased apoptosis | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with DNMT3B siRNA and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Genetic Knockdown of DNMT3B (siRNA)
-
Cell Seeding: Plate cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Prepare a mixture of DNMT3B-specific siRNA and a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubation: Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Analysis: Harvest cells at 48-72 hours post-transfection for subsequent analysis (e.g., Western blot, qRT-PCR, or functional assays).
Western Blot for Protein Expression
-
Cell Lysis: Lyse treated or transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3B, RASSF1A, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers specific for the target gene (e.g., RASSF1A) and a housekeeping gene (e.g., GAPDH).
-
Thermocycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key relationships and processes.
Caption: Mechanism of action for this compound and DNMT3B siRNA.
Caption: General experimental workflow for comparing interventions.
Caption: DNMT3B-mediated gene silencing and apoptosis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNMT1 and DNMT3b silencing sensitizes human hepatoma cells to TRAIL‐mediated apoptosis via up‐regulation of TRAIL‐R2/DR5 and caspase‐8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Downregulation of miR-29b targets DNMT3b to suppress cellular apoptosis and enhance proliferation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for DNMT3B Inhibition
For researchers and drug development professionals investigating epigenetic modifications in cancer and other diseases, DNA methyltransferase 3B (DNMT3B) has emerged as a critical therapeutic target. Overexpression of DNMT3B is common in various cancer cells, where it plays a role in aberrant DNA methylation patterns and the silencing of tumor suppressor genes.[1] Nanaomycin A, a quinone antibiotic isolated from Streptomyces rosa var. notoensis, is a well-documented selective inhibitor of DNMT3B.[2][3] However, concerns regarding its potential toxicity have spurred the search for alternative compounds.[1]
This guide provides an objective comparison of this compound and alternative DNMT3B inhibitors, supported by experimental data, to aid in the selection of chemical probes and potential therapeutic agents.
Performance Comparison of DNMT3B Inhibitors
The inhibitory potency of various compounds against DNMTs is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and several alternative compounds against DNMT3B and, where available, other DNMTs for selectivity comparison.
| Compound | Type | Target(s) | IC50 (DNMT3B) | IC50 (Other DNMTs) | Reference(s) |
| This compound | Natural Product (Antibiotic) | DNMT3B (Selective) | 0.5 µM / 500 nM | - | [1][2][4] |
| NSC14778 | Synthetic (Disalicylic acid derivative) | DNMT1, DNMT3B | 17 µM | DNMT1: 92 µM | [1] |
| Compound 33h | Synthetic (Analog of Compound 11) | DNMT3B | 4.8 µM (UHPLC assay) | - | [1] |
| 8.0 µM (Fluorogenic assay) | [1] | ||||
| Compound 11 | Synthetic (Virtual Screen Hit) | DNMT3B (Selective) | 22 µM | No inhibition of DNMT1 | [1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Natural Product (Polyphenol) | DNMTs | 0.21 - 0.47 µM | DNMT1: 20 µM | [2] |
| Genistein | Natural Product (Isoflavone) | DNMTs (downregulates expression) | Decreases DNMT3b transcript levels | Decreases DNMT1, DNMT3a transcripts | [2][5] |
| Resveratrol | Natural Product (Stilbenoid) | DNMTs | Inhibits DNMT3b activity | Inhibits DNMT1 activity | [2] |
| Curcumin | Natural Product (Polyphenol) | DNMT1 (Covalent inhibitor) | - | DNMT1: 30 nM | [2] |
Key Experimental Methodologies
The evaluation of DNMT3B inhibitors involves a combination of biochemical assays to measure direct enzyme inhibition and cell-based assays to assess downstream effects on DNA methylation and gene expression.
Biochemical DNMT3B Inhibition Assay (Fluorogenic)
This in vitro assay directly measures the enzymatic activity of recombinant DNMT3B.
-
Principle: The assay quantifies the activity of DNMT3B by measuring the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate. The reaction product is then detected using a fluorogenic method.
-
Protocol Outline:
-
Reaction Setup: Recombinant human DNMT3B enzyme is incubated in an assay buffer containing a specific DNA substrate (e.g., a hemimethylated oligonucleotide) and the methyl donor SAM.
-
Inhibitor Addition: Test compounds (e.g., this compound alternatives) are added at varying concentrations to the reaction mixture. A control reaction without any inhibitor is run in parallel.
-
Incubation: The reaction is incubated at 37°C to allow for DNA methylation to occur.
-
Detection: The reaction is stopped, and the amount of methylated DNA is quantified. This can be achieved through various methods, such as an ELISA-like assay where a specific antibody recognizes the 5-methylcytosine product.[6] The signal, often fluorescence, is proportional to DNMT3B activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Cell-Based Global DNA Methylation Assay
This assay determines the effect of an inhibitor on the overall level of DNA methylation within a cell line.
-
Principle: Genomic DNA is isolated from cells treated with the inhibitor. The total amount of 5-methylcytosine is quantified and compared to untreated control cells.
-
Protocol Outline:
-
Cell Treatment: Cancer cell lines (e.g., HCT116, A549) are cultured and treated with the test inhibitor at various concentrations for a specified period (e.g., 72 hours).[7]
-
Genomic DNA Isolation: After treatment, cells are harvested, and genomic DNA is extracted and purified.
-
DNA Hydrolysis: The genomic DNA is hydrolyzed into individual nucleosides.
-
Quantification: The amount of 5-methylcytosine relative to total cytosine is quantified. A common method is capillary electrophoresis, which separates and quantifies the nucleosides.[7]
-
Analysis: A reduction in the 5-methylcytosine content in treated cells compared to control cells indicates demethylating activity.[4]
-
Gene Reactivation Analysis by Quantitative RT-PCR
This method assesses the functional consequence of DNMT3B inhibition, which is often the re-expression of previously silenced tumor suppressor genes.
-
Principle: DNMT inhibitors can cause demethylation of CpG islands in the promoter regions of tumor suppressor genes, leading to their transcriptional reactivation. This change in gene expression is measured by quantifying messenger RNA (mRNA) levels.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the inhibitor as described above.
-
RNA Extraction: Total RNA is extracted from both treated and untreated cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to a target tumor suppressor gene (e.g., RASSF1A) and a housekeeping gene (for normalization).[3]
-
Data Analysis: The relative expression of the target gene is calculated. A significant increase in the mRNA level of the tumor suppressor gene in treated cells indicates successful reactivation.[7]
-
Visualizing Pathways and Processes
DNMT3B-Mediated Gene Silencing Pathway
The following diagram illustrates the role of DNMT3B in de novo DNA methylation and subsequent gene silencing, and the mechanism by which inhibitors counteract this process.
Caption: Mechanism of DNMT3B-mediated gene silencing and its reversal by inhibitors.
Experimental Workflow for DNMT3B Inhibitor Validation
This flowchart outlines a typical experimental pipeline for identifying and validating novel DNMT3B inhibitors.
Caption: Workflow for screening and validation of DNMT3B inhibitor candidates.
Logical Comparison of DNMT3B Inhibitors
This diagram illustrates the relationship between the primary compound, this compound, and the various classes of alternative inhibitors.
Caption: Relationship between this compound and alternative inhibitor classes.
References
- 1. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. epigentek.com [epigentek.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Nanaomycin A Treatment
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Nanaomycin A, a selective inhibitor of DNA methyltransferase 3B (DNMT3B), rigorous experimental design with appropriate controls is paramount to generating valid and reproducible data. This guide provides a comparative framework for designing control experiments in the context of this compound treatment, complete with experimental protocols and data presentation.
This compound exerts its effects by inhibiting DNMT3B, leading to a reduction in DNA methylation, reactivation of silenced tumor suppressor genes, and subsequent induction of apoptosis in cancer cells.[1] To accurately attribute these effects to this compound, a series of control experiments must be conducted in parallel.
Key Control Experiments for this compound Treatment
When evaluating the efficacy and mechanism of this compound, the inclusion of negative and positive controls is critical.
-
Negative Controls:
-
Vehicle Control: This is the most crucial negative control. This compound is typically dissolved in a solvent, such as dimethyl sulfoxide (DMSO), before being added to cell cultures. The vehicle control consists of treating cells with the same concentration of the solvent used to dissolve this compound. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Untreated Control: This group of cells is not exposed to any treatment and serves as a baseline for normal cell behavior and viability.
-
-
Positive Controls:
-
Known DNMT Inhibitors: To validate the experimental system and provide a benchmark for the potency of this compound, a well-characterized DNMT inhibitor should be used as a positive control. 5-azacytidine is a commonly used non-specific DNMT inhibitor that can serve this purpose.[2] Comparing the effects of this compound to such compounds helps to understand its relative efficacy and potential advantages.
-
Inducers of Apoptosis: In experiments focused on apoptosis, a known inducer of apoptosis (e.g., staurosporine) can be used as a positive control to ensure the assay is working correctly.
-
Comparative Data on this compound and Control Treatments
The following tables summarize quantitative data from studies investigating the effects of this compound and control treatments on cancer cell lines.
Table 1: Cell Viability (IC50 values) of Cancer Cell Lines Treated with this compound
| Cell Line | This compound IC50 (nM) |
| HCT116 (Colon Cancer) | 400 |
| A549 (Lung Cancer) | 4100 |
| HL60 (Leukemia) | 800 |
Source: Kuck D, et al. Mol Cancer Ther. 2010.[2]
Table 2: Effect of this compound and Control DNMT Inhibitors on RASSF1A Gene Expression in A549 Cells
| Treatment (72h) | Concentration | Relative RASSF1A Transcription (normalized to GAPDH) |
| Untreated Control | - | 1.0 |
| This compound | 5,000 nM | ~18.0 |
| 5-azacytidine | 25 µM | ~25.0 |
| RG108 | 300 µM | ~2.0 |
| Procainamide | 1 mM | ~1.5 |
Source: Kuck D, et al. Mol Cancer Ther. 2010.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, vehicle control (e.g., DMSO), and a positive control (e.g., another DNMT inhibitor or a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Methylation Analysis (Bisulfite Sequencing)
This method is used to determine the methylation status of specific CpG sites in the genome.
-
Genomic DNA Extraction: Extract genomic DNA from cells treated with this compound and control treatments.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest (e.g., the promoter of a tumor suppressor gene) using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site. The percentage of methylated cytosines is calculated by comparing the number of cytosines to the total number of cytosines and thymines (converted from uracil).
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol is used to detect the induction of apoptosis.
-
Cell Lysis: Lyse cells treated with this compound and controls to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: The presence of a band corresponding to cleaved caspase-3 indicates the induction of apoptosis. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound studies.
Caption: this compound signaling pathway.
References
Safety Operating Guide
Proper Disposal of Nanaomycin A: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Nanaomycin A, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, a quinone antibiotic and a selective DNA methyltransferase 3B (DNMT3B) inhibitor, requires specific disposal procedures to ensure the safety of laboratory personnel and the environment. This guide provides a step-by-step operational plan for the effective inactivation and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from splashes of chemical solutions.
-
Lab Coat: To protect skin and clothing from contamination.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Fume Hood: All procedures involving the handling of this compound powder or its solutions, as well as the inactivation process, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors.
Disposal of Solid and Liquid Waste
The primary method for the disposal of this compound involves chemical inactivation through oxidation, followed by disposal as hazardous waste. Stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected for proper disposal according to institutional guidelines.[1]
Inactivation Protocol
A widely applicable method for the chemical degradation of many antineoplastic and antibiotic agents is oxidation with a sodium hypochlorite solution (household bleach).[2] This procedure should be performed in a chemical fume hood.
Quantitative Data for Inactivation Solution
| Reagent | Concentration for Inactivation |
| Sodium Hypochlorite (Bleach) | 5.25% (v/v) |
Step-by-Step Inactivation Procedure:
-
Preparation of Inactivation Solution: Prepare a sufficient volume of 5.25% sodium hypochlorite solution. Standard, unscented household bleach is typically at this concentration.
-
For Liquid Waste (e.g., cell culture media, stock solutions):
-
Carefully add the 5.25% sodium hypochlorite solution to the liquid waste containing this compound. It is recommended to use a 1:10 ratio of bleach to liquid waste, ensuring the final concentration of bleach is adequate for oxidation.
-
Stir the solution gently to ensure thorough mixing.
-
Allow the mixture to react for a minimum of 30 minutes. A longer reaction time (e.g., 2-4 hours) can provide a greater margin of safety for complete degradation.
-
-
For Solid Waste (e.g., contaminated labware, gloves, paper towels):
-
If possible, immerse the solid waste in a container filled with the 5.25% sodium hypochlorite solution.
-
Ensure all surfaces of the contaminated material are in contact with the bleach solution.
-
Allow to soak for at least 30 minutes.
-
-
Disposal of Inactivated Waste:
-
After the inactivation period, the resulting solution should be disposed of as hazardous chemical waste in a properly labeled, sealed container. Consult your institution's environmental health and safety (EHS) department for specific collection and disposal procedures.
-
Solid waste that has been decontaminated can be placed in a sealed bag and disposed of as chemical waste.
-
Important Considerations:
-
Do Not Autoclave Untreated this compound: The heat stability of this compound is not well-documented. Some antibiotics are heat-stable and will not be degraded by autoclaving.[1] Therefore, autoclaving should not be used as the primary method of disposal for this compound waste.
-
Consult Institutional Guidelines: Always adhere to your institution's specific protocols for chemical waste disposal.[3][4] The procedures outlined here are a general guide and may need to be adapted to comply with local regulations.
-
Avoid Mixing with Other Chemicals: Do not mix this compound waste with other incompatible chemical waste streams.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of Nana-omycin A.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Nanaomycin A
Essential Safety and Handling of Nanaomycin A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves regularly and immediately if contaminated.[8] |
| Body Protection | Disposable Gown | A long-sleeved, impervious disposable gown is recommended to protect against splashes.[8][9] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protect eyes from splashes or aerosols. |
| Face Protection | Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[8] |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the solid compound or if there is a potential for aerosol generation.[8][9] |
Operational and Disposal Plans
Engineering Controls:
-
Handle this compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, especially when working with the solid form or creating solutions.[10]
-
Ensure proper ventilation to minimize inhalation exposure.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a dedicated workspace and have spill cleanup materials readily available.
-
Weighing: If working with the solid form, weigh it within a fume hood or other contained ventilation device to prevent inhalation of airborne particles.
-
Solution Preparation: When dissolving this compound, do so within a fume hood. The solubility of this compound in DMSO is >10 mM.[2] To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.[2]
-
Storage: Store this compound stock solutions below -20°C for long-term stability.[2]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Cordon off the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain and Clean: Cover the spill with absorbent material. For liquid spills, work from the outside in. For solid spills, gently cover and then wet the absorbent material to prevent dust generation.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent or soap and water.
-
Dispose: All cleanup materials should be collected in a sealed, labeled container for disposal as cytotoxic waste.
Disposal:
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and gowns, should be disposed of as cytotoxic or chemical waste in accordance with institutional and local regulations.
-
Do not dispose of this compound down the drain.
Visual Guidance for Safe Handling
The following diagrams illustrate the key workflows for safely handling this compound and selecting the appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aupe.org [aupe.org]
- 9. halyardhealth.com [halyardhealth.com]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
